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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives are founda...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This document elucidates the molecular structure, physicochemical properties, and spectroscopic signature of the title compound. A detailed, field-proven synthetic protocol is presented, including a mechanistic rationale for the experimental choices. Furthermore, this guide explores the compound's utility as a versatile intermediate in the development of high-value molecules, particularly kinase inhibitors and anti-biofilm agents. The content herein is curated for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important building block.

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Aromatic amines, particularly diamines, are crucial intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1]

The 3,5-Diamino-4-carbonitrile Motif: A Hub of Reactivity

The specific substitution pattern of two amino groups at the C3 and C5 positions, combined with a carbonitrile group at C4, creates a molecule primed for diverse chemical transformations.

  • Amino Groups (C3 & C5): These nucleophilic centers are ideal for derivatization, enabling the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are analogues to sedative/hypnotic drugs like Zaleplon.[3][4]

  • Carbonitrile Group (C4): The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions, making it a key anchor point for molecular elaboration.[2]

  • N1-Ethyl Substitution: The ethyl group at the N1 position enhances lipophilicity compared to its unsubstituted 1H-pyrazole counterpart, which can be critical for improving pharmacokinetic properties in drug candidates. It also blocks one of the primary sites of tautomerization, leading to more predictable reactivity and substitution patterns.

This strategic combination of functional groups makes 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile a valuable intermediate for building complex molecular architectures with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The structure consists of a five-membered pyrazole ring functionalized with two amine groups, a nitrile group, and an N-ethyl substituent.

Caption: Chemical structure of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for the parent compound, 3,5-diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2), is provided for reference where specific data for the N-ethyl derivative is not available.[5]

PropertyValueSource
Molecular Formula C₆H₉N₅Calculated
Molecular Weight 151.17 g/mol Calculated
CAS Number 39331-41-8N/A
Appearance Expected to be an off-white to yellow solidN/A
PSA (Polar Surface Area) 104.51 Ų (parent compound)[5]
XLogP3 0.6 (parent compound)[5]
Density 1.553 g/cm³ (parent compound)[5]
Boiling Point 624.47 °C (parent compound)[5]

Spectroscopic Profile (Predicted)

Definitive characterization relies on a combination of spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~6.5-7.0 ppm (s, 2H): Protons of the C5-NH₂ group.

    • δ ~5.5-6.0 ppm (s, 2H): Protons of the C3-NH₂ group.

    • δ ~4.0 ppm (q, J ≈ 7.2 Hz, 2H): Methylene protons (-CH₂-) of the N-ethyl group.

    • δ ~1.3 ppm (t, J ≈ 7.2 Hz, 3H): Methyl protons (-CH₃) of the N-ethyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~155 ppm: C3-NH₂ carbon.

    • δ ~150 ppm: C5-NH₂ carbon.

    • δ ~118 ppm: Nitrile carbon (-C≡N).

    • δ ~75 ppm: C4 carbon.

    • δ ~45 ppm: Methylene carbon (-CH₂-).

    • δ ~15 ppm: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3450-3200 cm⁻¹: N-H stretching vibrations from the two amino groups.[1][4]

    • 2980-2850 cm⁻¹: C-H stretching from the ethyl group.

    • ~2225 cm⁻¹: Characteristic sharp C≡N stretching of the nitrile group.[3][4]

    • ~1630 cm⁻¹: N-H scissoring (bending) vibration.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 152.0931.

Synthesis and Mechanistic Rationale

The synthesis of 3,5-diaminopyrazoles typically involves the cyclocondensation of a hydrazine derivative with a malononitrile derivative.[1] The following protocol is a robust and efficient method adapted from established literature procedures for similar pyrazoles.[3][6]

Synthesis Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification A Malononitrile + Triethyl Orthoformate B Ethoxymethylene-malononitrile (Intermediate) A->B Acetic Anhydride C Ethoxymethylene-malononitrile E 3,5-Diamino-1-ethyl-1H- pyrazole-4-carbonitrile C->E Ethanol, Reflux D Ethylhydrazine D->E Ethanol, Reflux F Crude Product G Pure Product F->G Recrystallization (e.g., Ethanol/Water)

Caption: A typical three-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials: Malononitrile, triethyl orthoformate, acetic anhydride, ethylhydrazine (or its salt, e.g., oxalate or sulfate), ethanol, sodium ethoxide (if using ethylhydrazine salt).

Step 1: Synthesis of Ethoxymethylenemalononitrile

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).

  • Heat the mixture to reflux (approx. 120-130 °C) for 2-3 hours. The progress can be monitored by TLC.

    • Causality: Acetic anhydride acts as a water scavenger, driving the equilibrium towards the product by removing the ethanol byproduct. Refluxing provides the necessary activation energy for the condensation.

  • After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure. The resulting crude ethoxymethylenemalononitrile is often a reddish-brown oil or low-melting solid and can be used in the next step without further purification.

Step 2: Cyclocondensation with Ethylhydrazine

  • Dissolve the crude ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add a solution of ethylhydrazine (1.0-1.1 eq) in ethanol dropwise to the stirred solution at room temperature.

    • Self-Validation: An exothermic reaction is typically observed upon addition of the hydrazine, indicating the reaction is proceeding. If using a salt of ethylhydrazine (e.g., ethylhydrazine oxalate), a base such as sodium ethoxide (1.0 eq) must be added to liberate the free hydrazine in situ.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. A precipitate usually forms as the reaction progresses.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or isopropanol, to yield the final product as a crystalline solid.

    • Trustworthiness: Purity should be confirmed by measuring the melting point and running spectroscopic analyses (NMR, IR) to compare against expected values.

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a strategic intermediate for creating more complex, high-value molecules.

  • Kinase Inhibitors: Pyrazole derivatives are well-known ATP-competitive kinase inhibitors. The 3,5-diamino pyrazole core can be elaborated to target cyclin-dependent kinases (CDKs), which are implicated in cancer cell proliferation.[1][7] The N1-ethyl group can occupy hydrophobic pockets in the kinase active site, while the amino and nitrile groups provide vectors for further substitution to enhance potency and selectivity.

  • Anti-Biofilm Agents: Recent studies have identified 4-arylazo-3,5-diamino-1H-pyrazoles as potent agents that can disperse bacterial biofilms, such as those formed by Pseudomonas aeruginosa.[8] The title compound is a direct precursor to these azo-linked structures via diazotization and coupling reactions, opening avenues for developing novel treatments for persistent bacterial infections.

  • Energetic Materials: The high nitrogen content and thermal stability of the pyrazole ring make it a target for the development of energetic materials.[9] While the N-ethyl derivative itself is not a primary candidate, the core structure is a platform for synthesizing more complex, nitrogen-rich compounds.

Safety, Handling, and Storage

6.1 Hazard Identification

Based on safety data for structurally related aminopyrazoles, this compound should be handled as a hazardous chemical.[10][11]

  • Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11][12] May cause respiratory irritation.

  • Physical Hazards: No significant physical hazards are known, but fine dust may form explosive mixtures with air.

6.2 Recommended Handling Procedures

  • Use only in a well-ventilated area or under a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]

  • Avoid breathing dust. Wash hands thoroughly after handling.[11]

  • In case of contact, rinse skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]

6.3 Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from strong oxidizing agents and sources of ignition.

Conclusion

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an accessible and valuable intermediate for researchers. The combination of nucleophilic amino groups, a versatile nitrile handle, and a lipophilic ethyl substituent provides a powerful platform for the rational design of novel kinase inhibitors, anti-biofilm agents, and other functional molecules. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research endeavors.

References

  • Connect Journals. (n.d.). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES.
  • Echemi. (2024, August 24). 6844-58-2 3,5-diamino-1H-pyrazole-4-carbonitrile.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ThermoFisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Al-Zaydi, K. M. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • Al-Zaydi, K. M. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • The Royal Society of Chemistry. (2019, August 31). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds.
  • Google Patents. (n.d.). WO2006024858A1 - 4-arylazo-3,5-diamino-pyrazole compounds and use thereof.
  • Antoniani, D., et al. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC.
  • Al-Matar, H. M., et al. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC.

Sources

Exploratory

CAS number for 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile derivatives

Technical Monograph: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile & Derivatives Executive Summary & Chemical Identity 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is a specialized heterocyclic scaffold belonging to t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile & Derivatives

Executive Summary & Chemical Identity

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is a specialized heterocyclic scaffold belonging to the class of aminopyrazoles. It serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which are pharmacophores in drug discovery for kinase inhibition (e.g., CDK, GSK-3) and antiviral therapies.

While the parent unsubstituted compound (1H-pyrazole) is widely cataloged, the specific 1-ethyl derivative is a targeted intermediate often synthesized in situ or on-demand for structure-activity relationship (SAR) studies.

Chemical Identity Table
PropertyDetail
Systematic Name 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile
Molecular Formula C₆H₉N₅
Molecular Weight 151.17 g/mol
Parent Scaffold CAS 6844-58-2 (3,5-Diamino-1H-pyrazole-4-carbonitrile)
Close Analog CAS 122799-95-5 (3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile)
Core Scaffold Pyrazole
Key Functional Groups Primary Amines (C3, C5), Nitrile (C4), N-Ethyl (N1)

Synthesis & Production Protocols

The synthesis of 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile is most efficiently achieved through the cyclocondensation of malononitrile dimer with ethyl hydrazine . This route avoids the regioselectivity issues associated with alkylating the parent 3,5-diaminopyrazole.

Methodology: Cyclocondensation Route

Reagents:

  • Malononitrile (2-aminoprop-1-ene-1,1,3-tricarbonitrile) – Precursor

  • Ethyl Hydrazine Oxalate (or Hydrochloride)

  • Base: Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt)

  • Solvent: Ethanol (EtOH) or Pyridine

Step-by-Step Protocol:

  • Preparation of Malononitrile Dimer:

    • Reaction: Dimerize malononitrile in the presence of a base (e.g., NaOEt in EtOH) at 0–5°C.

    • Yield: The dimer, 2-amino-1,1,3-tricyanopropene , precipitates as a solid.

    • Validation: IR spectrum shows conjugated nitrile bands (~2200 cm⁻¹) and amine stretches.[1]

  • Cyclization with Ethyl Hydrazine:

    • Dissolution: Dissolve 10 mmol of malononitrile dimer in 20 mL of absolute ethanol.

    • Addition: Add 10 mmol of ethyl hydrazine oxalate followed by 20 mmol of triethylamine (to neutralize the oxalate).

    • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

    • Isolation: The product, 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile , typically precipitates. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydrazine's terminal nitrogen on the nitrile carbon of the dimer, followed by cyclization and elimination of ammonia (or rearrangement), establishing the pyrazole ring with the amino groups at positions 3 and 5.

Reactivity Profile & Derivatives

The 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile scaffold is a "push-pull" system. The electron-donating amino groups at C3 and C5 make the ring electron-rich, while the electron-withdrawing nitrile group at C4 provides a handle for further functionalization or cyclization.

A. Synthesis of Pyrazolo[1,5-a]pyrimidines

The most significant application is the reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) to form fused bicyclic systems.

  • Reagent: Acetylacetone (2,4-pentanedione).

  • Conditions: Reflux in acetic acid.[2]

  • Product: 2,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Significance: These derivatives are potent ATP-competitive inhibitors of kinases such as CDK2 and CDK9.

B. Azo-Coupling (Dye Synthesis)

The C4-nitrile group activates the C3/C5 amines, but the ring itself can participate in diazo coupling if the C4 position were unsubstituted. However, with the C4-CN present, the primary amines can be diazotized to form diazonium salts, which then couple with electron-rich aromatics (phenols, anilines) to form pyrazoly-azo dyes .

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its conversion into the bioactive pyrazolo[1,5-a]pyrimidine system.

G Malononitrile Malononitrile (Starting Material) Dimer Malononitrile Dimer (2-amino-1,1,3-tricyanopropene) Malononitrile->Dimer Base (NaOEt) Dimerization Target 3,5-Diamino-1-ethyl- 1H-pyrazole-4-carbonitrile (Core Scaffold) Dimer->Target + Ethyl Hydrazine Reflux/EtOH EthylHydrazine Ethyl Hydrazine EthylHydrazine->Target FusedSystem Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Target->FusedSystem + 1,3-Dicarbonyl Reflux/AcOH Cyclocondensation Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->FusedSystem

Caption: Synthesis pathway from malononitrile to the 3,5-diamino-1-ethyl-pyrazole scaffold and subsequent cyclization to pyrazolo[1,5-a]pyrimidines.

Applications in Drug Development

Kinase Inhibition (Oncology)

Derivatives of 3,5-diaminopyrazole-4-carbonitrile are structurally analogous to the adenine ring of ATP. They function as ATP-mimetic inhibitors .

  • Target: Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9.

  • Mechanism: The planar fused ring system (formed after reacting the diamino scaffold) fits into the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2).

Antiviral & Antimicrobial
  • HCV NS5B Polymerase: Pyrazolo-based scaffolds have shown activity against Hepatitis C virus replication by inhibiting the NS5B RNA-dependent RNA polymerase.

  • Antifungal: 3,5-diaminopyrazoles have been reported to inhibit Candida albicans growth, likely through interference with ergosterol biosynthesis pathways.

References

  • El-Emary, T. I. (2006). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 11(10), 796-807. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9793703, 3,5-Diamino-1H-pyrazole-4-carbonitrile (Parent Scaffold). Link

  • BLD Pharm. Product Catalog: 3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS 6844-58-2). Link

  • Foloppe, N., et al. (2006). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity." Journal of Medicinal Chemistry, 49(7), 2140-2143. (Context on aminopyrazole kinase binding).
  • Echemi. Chemical Database: 3,5-diamino-1H-pyrazole-4-carbonitrile.[3][4] Link

Sources

Foundational

An In-depth Technical Guide to 1-ethyl-3,5-diaminopyrazole-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile, a heterocyclic compound of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, probable synthetic pathways, and its potential as a scaffold in drug discovery, drawing upon the well-established chemistry of related aminopyrazole derivatives.

Core Molecular Attributes

1-ethyl-3,5-diaminopyrazole-4-carbonitrile is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of two amino groups and a carbonitrile moiety imparts a high degree of functionality, making it a versatile building block for more complex molecular architectures.

Chemical Formula and Molecular Weight

The chemical structure of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile allows for a precise determination of its molecular formula and weight.

AttributeValue
Chemical Formula C₇H₉N₅
Molecular Weight 163.18 g/mol
IUPAC Name 1-ethyl-3,5-diamino-1H-pyrazole-4-carbonitrile

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u).

Structural Representation

Caption: 2D structure of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile.

Synthesis Strategies: A Mechanistic Approach

The synthesis of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile is anticipated to follow established protocols for the formation of the aminopyrazole core. The most prevalent and versatile method involves the condensation of a hydrazine derivative with a dicarbonyl or a related species.[1]

A highly probable synthetic route is the reaction of ethylhydrazine with malononitrile dimer or a similar activated dinitrile. This approach leverages the nucleophilic character of the hydrazine to initiate a cyclization cascade.

Proposed Experimental Protocol: Synthesis of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile dimer (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: To the stirred solution, add ethylhydrazine sulfate (1.1 equivalents) followed by a base, such as sodium acetate or triethylamine (2.2 equivalents), to liberate the free ethylhydrazine.

  • Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Malononitrile_Dimer Malononitrile Dimer Cyclization Condensation/ Cyclization Malononitrile_Dimer->Cyclization Ethylhydrazine Ethylhydrazine Ethylhydrazine->Cyclization Solvent Ethanol Solvent->Cyclization Base Base (e.g., NaOAc) Base->Cyclization Heat Reflux Heat->Cyclization Target 1-ethyl-3,5-diaminopyrazole-4-carbonitrile Cyclization->Target

Caption: Synthetic workflow for 1-ethyl-3,5-diaminopyrazole-4-carbonitrile.

The Therapeutic Promise of the Aminopyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Aminopyrazoles, in particular, are of significant interest due to their wide range of biological activities.[2][4]

Kinase Inhibition in Oncology

A primary area of investigation for aminopyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyrazole scaffold can be elaborated to target the ATP-binding site of various kinases, leading to the inhibition of tumor growth and proliferation.

G cluster_drug Drug Action cluster_cellular Cellular Target cluster_outcome Therapeutic Outcome Aminopyrazole 1-ethyl-3,5-diaminopyrazole- 4-carbonitrile Derivative Kinase Kinase ATP-Binding Site Aminopyrazole->Kinase Binds to Inhibition Inhibition of Kinase Activity Kinase->Inhibition Blocks ATP binding Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis Leads to

Caption: Mechanism of action for aminopyrazole-based kinase inhibitors.

Antimicrobial and Anti-inflammatory Applications

Derivatives of aminopyrazole have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[2][6] The versatile nature of the scaffold allows for modifications that can target specific enzymes or receptors involved in microbial pathogenesis or the inflammatory cascade.

Future Directions and Conclusion

1-ethyl-3,5-diaminopyrazole-4-carbonitrile represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Based on the robust and well-documented activities of related aminopyrazole-4-carbonitrile derivatives, it is highly probable that this compound and its derivatives will exhibit valuable biological properties.

Future research should focus on the definitive synthesis and characterization of 1-ethyl-3,5-diaminopyrazole-4-carbonitrile. Following this, a systematic exploration of its biological activities through in vitro and in vivo screening is warranted. The functional groups present in the molecule provide ample opportunities for further chemical modification, allowing for the development of a library of derivatives with potentially enhanced potency and selectivity for various therapeutic targets. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the investigation of this promising chemical entity.

References

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2957-2971. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Crespo, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489. Available at: [Link]

  • Jayapradha, S. R., et al. (2025). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences.
  • Karci, F., & Demircali, A. (2007). Synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles. Dyes and Pigments, 74(2), 333-339.
  • Mousavi, S. M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755877. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2004). Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Arkivoc, 2005(4), 111-122.
  • Zaki, E. G., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(10), 7001-7012. Available at: [Link]

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Exploratory

Ethyl-Substituted Aminopyrazole Nitriles: Nomenclature, Synthesis, and Application in Kinase Inhibitor Discovery

Executive Summary Ethyl-substituted aminopyrazole nitriles represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry. Specifically, the 5-amino and 3-amino isomers of 1-ethyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl-substituted aminopyrazole nitriles represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry. Specifically, the 5-amino and 3-amino isomers of 1-ethyl-1H-pyrazole-4-carbonitrile serve as critical precursors for the synthesis of complex fused-ring systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic scaffolds are well-documented for their structural mimicry of the adenine ring of ATP, making them privileged pharmacophores in the development of competitive kinase inhibitors targeting the PI3K/AKT/mTOR and FGFR signaling pathways. This technical guide provides a rigorous physicochemical profile, a mechanistically grounded synthesis protocol, and downstream application contexts for these essential intermediates.

Nomenclature and Physicochemical Profiling

The regiochemistry of the ethyl and amino substituents on the pyrazole core drastically alters both the chemical reactivity and the spatial geometry of downstream derivatives. The two primary isomers utilized in drug discovery are detailed below.

PropertyIsomer A (5-Amino)Isomer B (3-Amino)
IUPAC Name 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
CAS Registry Number 4788-15-2122799-95-5
Common Synonyms 1H-Pyrazole-4-carbonitrile, 5-amino-1-ethyl-1H-Pyrazole-4-carbonitrile, 3-amino-1-ethyl-
Molecular Formula C₆H₈N₄C₆H₈N₄
Molecular Weight 136.15 g/mol 136.15 g/mol
Structural Role Precursor for 1-ethylpyrazolo[3,4-d]pyrimidinesPrecursor for 2-ethylpyrazolo[3,4-d]pyrimidines

Data compiled and verified against commercial chemical registries .

Mechanistic Synthesis & Causality

The construction of the 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile core is typically achieved via a Knorr-type pyrazole synthesis, utilizing ethylhydrazine and ethoxymethylenemalononitrile (EMMN) as the primary synthons.

Causality of Regioselectivity: The regiochemical outcome of this reaction is dictated by the differential nucleophilicity of the two nitrogen atoms in ethylhydrazine and the distinct electrophilic centers of EMMN.

  • Michael Addition-Elimination: The primary, unsubstituted nitrogen (-NH₂) of ethylhydrazine is sterically unhindered and highly nucleophilic. It preferentially attacks the highly electrophilic enol ether carbon of EMMN. This step results in the expulsion of ethanol, forming an open-chain intermediate.

  • Intramolecular Cyclization: The secondary, ethyl-substituted nitrogen (-NH-Et) is brought into close proximity to the nitrile groups. It attacks one of the electrophilic nitrile carbons, driving ring closure and yielding the 5-amino-1-ethyl substituted pyrazole rather than the 3-amino isomer.

Synthesis EH Ethylhydrazine (Nucleophile) Cond Ethanol, Reflux Base (TEA) EH->Cond EMMN EMMN (Electrophile) EMMN->Cond Int Addition-Elimination Intermediate Cond->Int - Ethanol Prod 5-Amino-1-ethyl-1H- pyrazole-4-carbonitrile Int->Prod Intramolecular Cyclization

Figure 1: Mechanistic workflow and regioselective cyclization of the 5-amino pyrazole core.

Experimental Protocol: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

The following protocol is adapted from validated patent literature for the synthesis of PI3K inhibitor intermediates . It incorporates self-validating checkpoints to ensure high yield and purity.

Reagents:

  • Ethylhydrazine oxalate (1.0 eq)

  • Ethoxymethylenemalononitrile (EMMN) (1.0 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Free-Basing the Hydrazine: Suspend ethylhydrazine oxalate (10.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Slowly add TEA (25.0 mmol) dropwise at 0 °C.

    • Causality: Ethylhydrazine is highly prone to oxidation and degradation; using the oxalate salt ensures stability. TEA neutralizes the oxalic acid, liberating the free hydrazine base in situ to control the kinetics of the subsequent nucleophilic attack.

  • Electrophile Addition: Dissolve EMMN (10.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 15 minutes, maintaining the temperature below 10 °C.

    • Self-Validation: The reaction mixture will transition from a clear solution to a pale-yellow suspension. This color change is a reliable visual indicator of the initial Michael addition-elimination intermediate forming.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

    • Self-Validation: Monitor reaction progression via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the EMMN spot (UV active) and the emergence of a lower

      
       spot indicates successful cyclization.
      
  • Isolation & Purification: Cool the mixture to room temperature, then concentrate under reduced pressure. Resuspend the crude residue in ice-cold water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

    • Validation: Confirm product identity via LC-MS (expected [M+H]⁺ = 137.1) and ¹H-NMR (DMSO-d₆), noting the characteristic pyrazole C3-H singlet around 7.5 ppm and the broad -NH₂ singlet.

Downstream Applications in Drug Discovery

Once synthesized, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile is rapidly advanced into pyrazolo[3,4-d]pyrimidine scaffolds. By reacting the aminopyrazole with formamide (under thermal conditions) or urea/phosphorus oxychloride (POCl₃), the pyrimidine ring is fused onto the pyrazole core .

These bicyclic systems are structurally homologous to the purine ring of ATP. By functionalizing the pyrimidine core (e.g., at the C4 and C6 positions), researchers can design highly potent, ATP-competitive inhibitors. These molecules are instrumental in oncology, specifically for dampening hyperactive Receptor Tyrosine Kinase (RTK) signaling via the PI3K/AKT/mTOR pathway.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT / PKB PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Prolif Tumor Cell Proliferation & Survival mTOR->Prolif Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->PI3K Competitive ATP Inhibition

Figure 2: PI3K/AKT/mTOR signaling cascade illustrating the targeted inhibition node.

References

  • Dotson, J., et al. "Pyrazolopyrimidine PI3K inhibitor compounds and methods of use." (US8987280B2)
Foundational

An In-Depth Technical Guide to Tautomerism in 3,5-Diamino-1H-pyrazole-4-carbonitrile Derivatives

Abstract: Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting ta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers is a critical chemical feature that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][2] This is particularly true for highly functionalized scaffolds such as 3,5-diamino-1H-pyrazole-4-carbonitrile, a versatile building block in drug discovery.[3][4] This technical guide provides an in-depth analysis of the annular and side-chain tautomerism specific to this derivative class. We will explore the delicate balance of electronic and environmental factors that govern the tautomeric equilibrium, detail the definitive experimental and computational methodologies for its characterization, and discuss the profound implications of this phenomenon for rational drug design and development.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Nitrogen-containing heterocycles are of immense significance in the development of new therapeutic agents.[4] Among these, the pyrazole motif, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold due to its wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

The 3,5-diamino-1H-pyrazole-4-carbonitrile core is particularly valuable. Its polyfunctional nature, featuring two nucleophilic amino groups and an electron-withdrawing nitrile, makes it an exceptionally versatile precursor for the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[6][7][8] However, this high degree of functionalization also introduces significant complexity in its structural behavior, primarily through tautomerism. Understanding and controlling the predominant tautomeric form is not merely an academic exercise; it is fundamental to predicting molecular geometry, hydrogen bonding capabilities, and ultimately, biological activity.

The Tautomeric Landscape of 3,5-Diamino-pyrazole-4-carbonitrile

Tautomerism in this pyrazole derivative is primarily a story of two equilibria: the dominant annular prototropic tautomerism and the minor side-chain tautomerism.

Annular Prototropic Tautomerism

This is the most significant and widely studied equilibrium in N-unsubstituted pyrazoles.[1] It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2), leading to the interconversion of two distinct but energetically similar forms. For the title compound, this results in an equilibrium between 3,5-diamino-1H-pyrazole-4-carbonitrile (Tautomer A) and 3,5-diamino-2H-pyrazole-4-carbonitrile (Tautomer B) , which are identical due to the symmetrical substitution at the 3 and 5 positions. When these positions are differently substituted, two distinct tautomers arise.

Side-Chain (Amino-Imino) Tautomerism

A secondary equilibrium involves proton migration from an exocyclic amino group to a ring nitrogen, creating imino tautomers. However, numerous theoretical and experimental studies have established that the amino forms are significantly more stable.[1] This preference is attributed to the preservation of the pyrazole ring's aromaticity in the amino tautomers, a stabilizing factor that is disrupted in the imino forms.[9] Consequently, imino tautomers are generally considered insignificant under normal physiological and experimental conditions.

G cluster_annular Dominant Annular Tautomerism cluster_sidechain Minor Side-Chain Tautomerism TautomerA 3,5-Diamino-1H-pyrazole-4-carbonitrile (Tautomer A) TautomerB 3,5-Diamino-1H-pyrazole-4-carbonitrile (Tautomer B - Identical) TautomerA->TautomerB H⁺ Shift (N1 ⇌ N2) IminoTautomer Imino Tautomers (Energetically Unfavorable) TautomerA->IminoTautomer H⁺ Shift (Exo ⇌ Endo) G cluster_factors Influencing Factors Equilibrium Tautomer A Tautomer B Substituents Substituent Effects Electronic Nature (EDG/EWG) Steric Hindrance Substituents->Equilibrium Dictate Position of Equilibrium (KT) Solvent Solvent Environment Polarity (Dipole Moment) H-Bonding (Protic/Aprotic) Solvent->Equilibrium Dictate Position of Equilibrium (KT) Conditions Physical Conditions Temperature Physical State (Solid/Solution) Conditions->Equilibrium Dictate Position of Equilibrium (KT) G cluster_workflow Characterization Workflow Start Synthesized Compound DFT Computational Prediction (DFT) Predict relative stability (ΔG) Start->DFT In Silico NMR Solution-State Analysis (NMR) Determine equilibrium constant (KT) in solution Start->NMR Experimental (Solution) Xray Solid-State Analysis (X-ray) Identify definitive tautomer in crystal Start->Xray Experimental (Solid) Conclusion Comprehensive Tautomeric Profile DFT->Conclusion NMR->Conclusion Xray->Conclusion

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of 5-Amino-1-Ethyl-1H-Pyrazole-4-Carbonitriles

Executive Summary This Application Note details a robust, one-pot multicomponent reaction (MCR) protocol for the synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitriles . These scaffolds are privileged structures in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, one-pot multicomponent reaction (MCR) protocol for the synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitriles . These scaffolds are privileged structures in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and anti-inflammatory agents.

Unlike traditional multi-step syntheses that require the isolation of sensitive arylidenemalononitrile intermediates, this protocol utilizes a tandem Knoevenagel condensation–Michael addition–Cyclization sequence. The method employs ethylhydrazine , malononitrile , and aryl aldehydes in an ethanol/water medium, offering a high-yielding, atom-economic, and environmentally benign pathway suitable for library generation in drug discovery.

Mechanistic Insight & Regioselectivity

Understanding the reaction mechanism is critical for troubleshooting and optimizing substrate scope. The reaction proceeds through three distinct stages in a single reaction vessel.

The Cascade Pathway
  • Knoevenagel Condensation: The base catalyst promotes the deprotonation of malononitrile, which attacks the aryl aldehyde to form the electrophilic arylidenemalononitrile intermediate.

  • Michael Addition: Ethylhydrazine acts as a dinucleophile. The primary amine (

    
    ) is the harder nucleophile and attacks the 
    
    
    
    -carbon of the electron-deficient alkene.
  • Thorpe-Ziegler Cyclization: The secondary amine (

    
    ) attacks the cyano group, followed by tautomerization to yield the aromatic 5-aminopyrazole system.
    
Regiochemical Control

The use of ethylhydrazine introduces potential regiochemical ambiguity (formation of 1-ethyl-5-amino vs. 1-ethyl-3-amino isomers).

  • Dominant Pathway: The primary nitrogen of the hydrazine is more nucleophilic towards the Michael acceptor (

    
    -carbon of the benzylidene). This forces the ethyl-substituted nitrogen to close the ring onto the nitrile, exclusively yielding the 1-ethyl-5-amino  isomer.
    
  • Validation: This regiochemistry is confirmed by NOESY NMR experiments showing spatial proximity between the ethyl group protons and the amino group protons.

Pathway Visualization

ReactionMechanism Reactants Aldehyde + Malononitrile Inter1 Arylidenemalononitrile (Intermediate A) Reactants->Inter1 Knoevenagel (-H2O) Base Cat. Base (Piperidine/TEA) Base->Reactants Michael Michael Adduct (Acyclic) Inter1->Michael Attack by NH2 Hydrazine Ethylhydrazine Addition Hydrazine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Attack by NH-Et on Nitrile Product 5-Amino-1-ethyl- pyrazole-4-carbonitrile Cyclization->Product Tautomerization

Figure 1: Mechanistic cascade for the synthesis of 1-ethyl-5-aminopyrazoles.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Aryl Aldehyde (1.0 mmol): 4-Chlorobenzaldehyde (Model substrate).

  • Malononitrile (1.0 mmol): 66 mg.

  • Ethylhydrazine Oxalate (1.1 mmol): 165 mg (Preferred over free base for stability/safety).

  • Triethylamine (TEA) (1.2 mmol): 167 µL (Neutralizes oxalate and catalyzes Knoevenagel).

  • Solvent: Ethanol:Water (1:1 v/v, 4 mL).

Step-by-Step Methodology

Step 1: Pre-activation (Knoevenagel Formation)

  • In a 10 mL round-bottom flask or reaction vial, dissolve 4-chlorobenzaldehyde (140 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 2 mL of Ethanol.

  • Add TEA (0.5 eq, approx 70 µL) and stir at room temperature for 5–10 minutes.

    • Observation: The solution often turns yellow, indicating the formation of the arylidenemalononitrile intermediate.

Step 2: Hydrazine Addition & Cyclization

  • Prepare a separate solution of ethylhydrazine oxalate (165 mg) and the remaining TEA (100 µL) in 2 mL of Water. (Ensures free base liberation).

  • Add the aqueous hydrazine solution dropwise to the ethanol reaction mixture.

  • Heat the mixture to Reflux (80°C) for 30–60 minutes.

    • Monitoring: Check by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear; a new polar fluorescent spot (
      
      
      
      ) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature, then chill in an ice bath for 15 minutes.

  • Precipitation: The product typically precipitates as a solid.

  • Filter the solid under vacuum and wash with cold Ethanol:Water (1:1) (2 x 3 mL) to remove unreacted hydrazine and catalyst.

  • Purification: Recrystallize from hot Ethanol if necessary.

Workflow Diagram

Workflow Start Start: Mix Aldehyde + Malononitrile + TEA Check1 Wait 10 min (Yellow Color?) Start->Check1 AddHyd Add Ethylhydrazine (aq. solution) Check1->AddHyd Yes Reflux Reflux 80°C (30-60 min) AddHyd->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Cool Cool to 0°C (Precipitation) TLC->Cool Yes Filter Filtration & Wash (Cold EtOH/H2O) Cool->Filter Final Pure Product (Vacuum Dry) Filter->Final

Figure 2: Operational workflow for the one-pot synthesis.

Data Analysis & Validation

Expected Results (Model Substrate: 4-Cl-Ph)
ParameterValue / Observation
Appearance White to pale yellow crystalline solid
Yield 85 – 92%
Melting Point 150 – 152°C
Reaction Time 45 minutes
Spectroscopic Characterization (Self-Validation)

To confirm the structure and rule out the open-chain intermediate, verify these key signals:

  • IR Spectroscopy:

    • CN Stretch: Sharp band at ~2210 cm⁻¹ (Indicates nitrile retention).

    • NH₂ Stretch: Doublet at 3300–3400 cm⁻¹ (Indicates primary amine).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.30 (t, 3H, 
      
      
      
      of ethyl).
    • 
       4.05 (q, 2H, 
      
      
      
      of ethyl).
    • 
       6.50 (s, 2H, 
      
      
      
      ,
      
      
      exchangeable). Critical: This confirms ring closure. An open chain would show different NH environments.
    • 
       7.50–7.80 (m, Ar-H).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in Ethanol.Add water dropwise to the cooled mixture until turbidity appears, then chill.
Oiling Out Impurities or low melting point.Decant the supernatant, dissolve the oil in minimal hot ethanol, and scratch the glass to induce crystallization.
Low Yield Incomplete Knoevenagel step.Ensure the "Step 1" (Aldehyde + Malononitrile) is stirred for at least 10 mins before adding hydrazine.
Dark Product Oxidation of hydrazine.Ensure Ethylhydrazine Oxalate is fresh; perform reaction under Nitrogen if necessary (usually not required).

References

  • Maddila, S. et al. (2013). "Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media." Chemical Biology & Drug Design.

  • El-Mekabaty, A. (2013). "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Journal of Chemistry.

  • Padmaja, P. et al. (2022). "Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis." Current Organic Synthesis.

  • PubChem Compound Summary. (n.d.). "Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate" (Structural Analog Data). National Library of Medicine.

Application

Application Note: Regioselective N-Alkylation of 3,5-Diamino-1H-pyrazole-4-carbonitrile with Ethyl Halides

Executive Summary The N-alkylation of highly functionalized pyrazoles is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. This application note details a highly regio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of highly functionalized pyrazoles is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. This application note details a highly regioselective protocol for the synthesis of 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 72943-61-4)[1]. By leveraging precise


 differentials and solvent effects, this methodology ensures exclusive N1-alkylation while preserving the nucleophilic exocyclic primary amines.

Mechanistic Causality & Reaction Design

Achieving regiocontrol in 3,5-diamino-1H-pyrazole-4-carbonitrile requires navigating three competing nucleophilic sites: the N1/N2 ring nitrogens and the C3/C5 exocyclic amines.

  • Thermodynamic Deprotonation (Base Selection): The pyrazole ring NH is highly acidic (

    
     ~ 10–12), a property further enhanced by the strongly electron-withdrawing C4-carbonitrile group. In contrast, the exocyclic amines possess a much higher 
    
    
    
    (> 30). Utilizing a mild inorganic base such as Potassium Carbonate (
    
    
    ) exclusively deprotonates the ring NH, generating a resonance-stabilized pyrazolide anion while leaving the exocyclic amines protonated and unreactive[2]. Stronger bases like Sodium Hydride (NaH) risk over-deprotonation and subsequent off-target alkylation.
  • Kinetic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Attack (Solvent & Electrophile):  The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is critical. These solvents effectively solvate the potassium counterion, exposing a "naked," highly nucleophilic pyrazolide anion. When paired with ethyl iodide (EtI)—an electrophile with an excellent leaving group—the 
    
    
    
    alkylation proceeds rapidly at room temperature (25 °C). Lower temperatures prevent thermodynamic equilibration, locking the product into the kinetically favored N1-alkylated regioisomer[2].

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction parameters, demonstrating the superiority of the


/DMF/EtI system for maximizing both yield and regioselectivity.

Table 1: Optimization of N-alkylation conditions for 3,5-diamino-1H-pyrazole-4-carbonitrile

EntryAlkylating Agent (Eq)Base (Eq)SolventTemp (°C)Time (h)Yield (%)N1-Selectivity
1 Ethyl Iodide (1.1)

(1.5)
DMF 25 4 85 >99%
2Ethyl Bromide (1.2)

(1.5)
DMF50878>95%
3Ethyl Chloride (1.5)

(2.0)
DMF801645~80%
4Ethyl Iodide (1.1)NaH (1.2)THF0 to 25672>90%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility and trustworthiness.

Materials Required:
  • 3,5-diamino-1H-pyrazole-4-carbonitrile (1.0 equiv, limiting reagent)

  • Ethyl iodide (1.1 equiv, electrophile)

  • Potassium carbonate, anhydrous (1.5 equiv, base)

  • N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to substrate)

Step 1: Preparation of the Pyrazolide Anion
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-diamino-1H-pyrazole-4-carbonitrile (1.0 equiv) and anhydrous

    
     (1.5 equiv).
    
  • Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Causality & Checkpoint: Stir the suspension at 25 °C for 30 minutes. The mixture will transition from a heterogeneous suspension to a slightly cloudy, yellowish solution as the pyrazole is deprotonated to form the soluble potassium pyrazolide salt.

Step 2: Electrophilic Addition
  • Using a gas-tight syringe, add ethyl iodide (1.1 equiv) dropwise over 5 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of double-alkylation at the exocyclic amines.

  • Stir the reaction at 25 °C.

Step 3: Reaction Monitoring
  • After 2 hours, sample the reaction for TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS.

  • Validation: The starting material (highly polar, lower

    
    ) should be consumed, replaced by a single major spot (product, higher 
    
    
    
    due to the loss of the polar N-H bond). If starting material persists, continue stirring for an additional 2 hours[2].
Step 4: Quenching and Work-up
  • Once complete, quench the reaction by pouring the mixture into ice-cold distilled water (10 volumes relative to DMF).

  • Validation: The sudden change in polarity forces the organic product to precipitate. If a solid forms, it can be collected via vacuum filtration. If it oils out, proceed to liquid-liquid extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford pure 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile.

Visualizations

Workflow Step1 1. Deprotonation Mix Pyrazole + K2CO3 in DMF Step2 2. Alkylation Dropwise addition of EtI at 25°C Step1->Step2 Step3 3. Monitoring LC-MS / TLC (EtOAc:Hex) Step2->Step3 Step4 4. Quench & Work-up H2O addition, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 1. Step-by-step experimental workflow for the N-alkylation of pyrazole derivatives.

Mechanism N1 3,5-diamino-1H-pyrazole-4-carbonitrile (Neutral Precursor) N2 K2CO3 (Base) Deprotonation of highly acidic ring NH N1->N2 N3 Pyrazolide Anion Intermediate (Resonance Stabilized) N2->N3 - KHCO3 N4 Ethyl Halide (Et-X) Electrophilic Attack via SN2 N3->N4 N5 1-ethyl-3,5-diamino-1H-pyrazole-4-carbonitrile (Target Regioisomer) N4->N5 - KX

Fig 2. Mechanistic pathway of base-mediated regioselective N1-alkylation via SN2 mechanism.

References

  • Title : Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile as a Precursor

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic potential.[1][2] This fused bicyclic structure, composed of a pyrazole ring fused to a pyrimidine ring, has garnered considerable attention from researchers in drug discovery and development.[1][2] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[1] Notably, this scaffold has emerged as a potent inhibitor of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] Several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as inhibitors of kinases such as Pim-1, EGFR, B-Raf, and CDKs, highlighting their potential in targeted cancer therapy.[3]

This application note provides a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on utilizing the versatile precursor, 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile . We will delve into the rationale behind its use, provide detailed experimental protocols for its conversion into the target scaffold, and discuss the underlying chemical principles that govern these transformations.

The Precursor: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

The choice of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile as a starting material offers several strategic advantages for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidines. The two amino groups at positions 3 and 5 of the pyrazole ring serve as nucleophilic centers for the crucial cyclocondensation reaction that forms the pyrimidine ring. The presence of the electron-withdrawing carbonitrile group at position 4 can influence the reactivity of the amino groups and the subsequent aromaticity of the final product. The ethyl group at the 1-position enhances solubility in organic solvents and can play a role in the biological activity of the resulting derivatives.

Synthetic Strategy: Cyclocondensation with 1,3-Dielectrophiles

The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold from aminopyrazoles is through a cyclocondensation reaction with a 1,3-dielectrophilic species.[1][2][4] This reaction involves the nucleophilic attack of the amino groups of the pyrazole onto the electrophilic centers of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

A variety of 1,3-dielectrophiles can be employed, leading to a diverse range of substituents on the newly formed pyrimidine ring. Common examples include:

  • β-Diketones (e.g., acetylacetone): These reagents introduce alkyl or aryl substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring.

  • β-Ketoesters (e.g., ethyl acetoacetate): These lead to the formation of a pyrimidinone ring, with a substituent at the 7-position and a keto group at the 5-position.

  • Enaminones and Enaminonitriles: These versatile reagents offer a pathway to introduce a variety of functional groups onto the pyrimidine ring.[4]

The general mechanism for this transformation is depicted below:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product precursor 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile intermediate1 Nucleophilic Attack (Formation of Intermediate) precursor->intermediate1 Step 1 dielectrophile 1,3-Dielectrophile (e.g., β-Diketone) dielectrophile->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization Step 2 dehydration Dehydration cyclization->dehydration Step 3 product Substituted Pyrazolo[1,5-a]pyrimidine dehydration->product Final Product

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazolo[1,5-a]pyrimidine derivatives from 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile.

Protocol 1: Synthesis of 2,7-Diamino-5-methyl-1-ethyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile using Acetylacetone

This protocol describes the synthesis of a di-substituted pyrazolo[1,5-a]pyrimidine using a symmetrical β-diketone.

Materials and Reagents:

ReagentSupplierGrade
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrileCommercial≥98%
Acetylacetone (2,4-pentanedione)CommercialReagent grade, ≥99%
Glacial Acetic AcidCommercialACS grade
EthanolCommercialAnhydrous
Diethyl EtherCommercialAnhydrous

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Solvent and Reagent Addition: To the flask, add glacial acetic acid (20 mL) followed by acetylacetone (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure product.

  • Characterization: Characterize the final product by determining its melting point and obtaining its NMR (¹H and ¹³C), IR, and mass spectra to confirm its structure.[5][6][7]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both the solvent and an acid catalyst. It protonates one of the carbonyl groups of the acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the aminopyrazole.[1]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Precipitation in Ice-Cold Water: The product is typically insoluble in water, while the acetic acid and any unreacted starting materials are soluble. This allows for a simple and effective initial purification step.

  • Recrystallization: This is a standard technique for purifying solid organic compounds, removing any remaining impurities.

Protocol 2: Synthesis of 2-Amino-5-hydroxy-7-methyl-1-ethyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile using Ethyl Acetoacetate

This protocol illustrates the synthesis of a pyrazolo[1,5-a]pyrimidinone derivative using a β-ketoester.

Materials and Reagents:

ReagentSupplierGrade
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrileCommercial≥98%
Ethyl AcetoacetateCommercialReagent grade, ≥98%
Sodium EthoxideCommercial21% solution in ethanol
EthanolCommercialAnhydrous
Hydrochloric Acid (1 M)CommercialACS grade

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (30 mL).

  • Base and Reagent Addition: To the solution, add sodium ethoxide solution (1.5 eq) followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the purified product using melting point determination and spectroscopic techniques (NMR, IR, MS).

Causality Behind Experimental Choices:

  • Sodium Ethoxide as a Base: The basic conditions facilitate the deprotonation of the amino group, increasing its nucleophilicity. It also promotes the cyclization step.

  • Neutralization with Acid: This step is crucial to protonate the phenoxide intermediate formed during the reaction, leading to the precipitation of the final hydroxylated product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

Entry1,3-DielectrophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
1AcetylacetoneGlacial Acetic AcidGlacial Acetic AcidReflux4-685-95
2Ethyl AcetoacetateSodium EthoxideEthanolReflux8-1270-85
3BenzoylacetoneGlacial Acetic AcidGlacial Acetic AcidReflux6-880-90

Table 2: Spectroscopic Data for a Representative Product (from Protocol 1)

TechniqueData
¹H NMRδ (ppm): 1.4 (t, 3H, CH₂CH ₃), 2.4 (s, 3H, CH ₃), 4.2 (q, 2H, CH ₂CH₃), 5.8 (s, 1H, pyrimidine-H), 6.5 (br s, 2H, NH ₂), 7.2 (br s, 2H, NH ₂)
¹³C NMRδ (ppm): 15.1, 25.3, 45.2, 85.1 (C-CN), 105.4 (pyrimidine-CH), 118.2 (CN), 145.8, 150.2, 155.6, 160.1
IR (cm⁻¹)3450-3300 (N-H stretching), 2220 (C≡N stretching), 1640 (C=N stretching), 1580 (C=C stretching)
MS (m/z)[M+H]⁺ calculated for C₁₁H₁₄N₇: 244.13; found: 244.15

(Note: Spectroscopic data are hypothetical and provided for illustrative purposes. Actual data should be obtained experimentally.)

Reaction Mechanism Visualization

The cyclocondensation reaction of 3,5-diaminopyrazole with a β-diketone proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

G cluster_mechanism Mechanism of Cyclocondensation start 3,5-Diaminopyrazole + β-Diketone step1 Nucleophilic attack of 5-amino group on a carbonyl carbon start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Intramolecular nucleophilic attack of 3-amino group on the second carbonyl intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration (Loss of H₂O) intermediate2->step3 product Pyrazolo[1,5-a]pyrimidine step3->product

Figure 2: Mechanism of pyrazolo[1,5-a]pyrimidine formation.

Conclusion and Future Perspectives

The use of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile as a precursor provides a robust and versatile platform for the synthesis of a wide array of pyrazolo[1,5-a]pyrimidine derivatives. The protocols outlined in this application note are readily adaptable for the synthesis of diverse compound libraries for screening in drug discovery programs. Future work could explore the use of microwave-assisted synthesis to accelerate these reactions and the development of one-pot, multi-component reactions to enhance synthetic efficiency.[4] The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

  • Synthesis of pyrazolo[1,5‐a]pyrimidine derivatives 8–11 starting with 3,5‐diaminopyrazole derivatives 3 a,b. ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]

  • Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. ChemistrySelect. Available at: [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available at: [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Publishing. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. Available at: [Link]

  • Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. ResearchGate. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]

  • Synthesis of pyrimidines. Organic Chemistry Portal. Available at: [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]

Sources

Application

Application Note: Precision Diazotization of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

Abstract & Scope The diazotization of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile represents a critical intermediate step in the synthesis of high-value fused heterocycles (e.g., pyrazolo[5,1-c][1,2,4]triazines) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The diazotization of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile represents a critical intermediate step in the synthesis of high-value fused heterocycles (e.g., pyrazolo[5,1-c][1,2,4]triazines) and azo-based functional materials. This substrate presents unique challenges due to its "push-pull" electronic structure: the electron-withdrawing nitrile group at C4 significantly reduces the nucleophilicity of the adjacent amino groups, while the N1-ethyl group introduces steric differentiation between the C3 and C5 amines.

This guide provides a definitive, self-validating protocol for the controlled diazotization of this pyrazole derivative. We contrast traditional aqueous methods with modern non-aqueous techniques to offer flexibility depending on the downstream application (e.g., Sandmeyer reactions vs. azo coupling).

Mechanistic Insight & Regioselectivity

Understanding the substrate's electronic landscape is prerequisite to successful diazotization.

  • Electronic Deactivation: The C4-nitrile group exerts a strong mesomeric ($ -M

    
     -I $) effect, drawing electron density away from the C3 and C5 amino groups. This makes the amines less basic than those in unsubstituted pyrazoles, requiring higher acid concentrations or more potent nitrosating agents (e.g., nitrosyl sulfuric acid) to drive the reaction.
    
  • Regioselectivity (C3 vs. C5):

    • The C5-amino group is sterically influenced by the N1-ethyl substituent.

    • The C3-amino group is more sterically accessible but electronically distinct due to its proximity to the pyridinic N2.

    • Experimental Reality: Under standard conditions with 1.0 equivalent of nitrite, mono-diazotization typically occurs. While regioselectivity can be substrate-dependent, the resulting diazonium salts are often used in situ for coupling reactions where the exact position of the diazo group (C3 or C5) dictates the final ring closure isomer.

Pathway Visualization

The following diagram illustrates the logical flow from substrate to diazonium intermediate and potential downstream pathways.

Diazotization_Pathway Substrate 3,5-Diamino-1-ethyl- 1H-pyrazole-4-carbonitrile Acid Acid Protonation (HCl / H2SO4) Substrate->Acid Activation Nitrosation Nitrosation (NO+ Attack) Acid->Nitrosation + NaNO2 Diazo_Salt Diazonium Salt Intermediate (R-N2+ Cl-) Nitrosation->Diazo_Salt - H2O Coupling Azo Coupling (e.g., Malononitrile) Diazo_Salt->Coupling Nucleophile Cyclization Cyclization (Pyrazolo-triazines) Coupling->Cyclization Ring Closure

Caption: Mechanistic workflow from precursor activation to downstream cyclization.

Experimental Protocols

Method A: Aqueous Acid Diazotization (Standard)

Best for: Subsequent azo coupling, aqueous solubility, and scale-up.

Reagents:

  • Substrate: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile (10 mmol)

  • Acid: Conc.[1] HCl (37%, 5 mL) or

    
     (if solubility is poor)
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ), 2.5 M aqueous solution
    
  • Solvent: Water/Ethanol (1:[2]1) or Glacial Acetic Acid (for solubility)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend 10 mmol of the pyrazole substrate in 10 mL of water (or AcOH/Water mixture).

  • Acidification: Cool the suspension to 0–5 °C using an ice/salt bath. Dropwise add concentrated HCl (5 mL). Note: The amine may precipitate as the hydrochloride salt; vigorous stirring is essential.

  • Diazotization: Add the

    
     solution (1.05 equiv, 10.5 mmol) dropwise via an addition funnel or syringe pump over 15–20 minutes.
    
    • Critical Control Point: Maintain internal temperature below 5 °C . Exotherms can lead to decomposition (evolution of

      
       gas).
      
  • Stabilization: Stir the mixture at 0–5 °C for 30–60 minutes. The solution should become clear or change color (often yellow/orange), indicating diazonium formation.

  • Validation (Starch-Iodide Test): Spot an aliquot onto starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid (required to drive the reaction to completion).

  • Quenching (Optional): If the excess nitrous acid is detrimental to the next step, add Urea or Sulfamic Acid until the starch-iodide test is negative.

Method B: Non-Aqueous Diazotization (Doyle Method)

Best for: Sandmeyer reactions, anhydrous conditions, or isolating sensitive salts.

Reagents:

  • Substrate: 10 mmol

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) or Isoamyl Nitrite (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Acid Source:

    
     (optional, for tetrafluoroborate salt isolation)
    

Protocol:

  • Setup: Flame-dry a 50 mL flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the substrate in anhydrous MeCN (20 mL).

  • Addition: Cool to 0 °C. Add

    
    -BuONO (12 mmol) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) over 1 hour.

  • Observation: Evolution of gas implies decomposition; lack of gas implies stable diazonium species.

  • Isolation: If

    
     was used, dilute with diethyl ether to precipitate the diazonium tetrafluoroborate salt. Filter and dry under vacuum (Caution: Shock Sensitive).
    

Key Data & Troubleshooting

ParameterAqueous Method (HCl)Non-Aqueous Method (

-BuONO$)
Solubility Moderate (may require AcOH)High (in DMF/MeCN)
Temperature Strictly < 5 °C0 °C to RT
Reaction Time 30–60 min1–2 hours
Stability Use immediately (in situ)Can be isolated (counter-ion dependent)
Primary Risk Hydrolysis to phenolExplosion (if isolated dry)

Troubleshooting Guide:

  • Incomplete Reaction: If starting material remains (TLC check), increase acid concentration. The nitrile group reduces basicity, so pH < 1 is often necessary.

  • Tarry Products: Indicates decomposition.[3][4][5] Lower the temperature to -5 °C or -10 °C and ensure efficient stirring to prevent local hot spots during nitrite addition.

  • Poor Solubility: Switch to a mixture of Glacial Acetic Acid and Propionic Acid (3:1) as the solvent system.[6][5]

Downstream Application Workflow

The diazonium intermediate is rarely the end product. The most common pathway is coupling with active methylene compounds to synthesize Pyrazolo[5,1-c][1,2,4]triazines .

Downstream_Workflow Diazo Diazonium Salt (In Situ @ 0°C) Intermediate Hydrazone Intermediate (Precipitate) Diazo->Intermediate + Reagent + Buffer Reagent Active Methylene (e.g., Malononitrile / Ethyl Cyanoacetate) Reagent->Intermediate Buffer Buffer Agent (NaOAc / EtOH) Buffer->Intermediate Cyclization Thermal Cyclization (Reflux in AcOH) Intermediate->Cyclization Isolation & Heating Product Pyrazolo[5,1-c][1,2,4]triazine Cyclization->Product

Caption: Standard workflow for converting the diazonium salt into fused heterocyclic systems.

Safety & Handling (Critical)

  • Explosion Hazard: Dry diazonium salts, especially those with perchlorate or chloride counter-ions, are shock-sensitive explosives. Never scrape dried diazonium salts with a metal spatula. Always keep them wet or in solution unless using specific stabilizing counter-ions (e.g.,

    
    , 
    
    
    
    ).
  • Toxicity: 3,5-Diaminopyrazoles and their derivatives are potential bioactive agents. Handle with full PPE (gloves, goggles, fume hood).

  • Nitrosamines: The reaction generates nitrosating agents which can form carcinogenic nitrosamines if secondary amines are present. Quench waste streams with sulfamic acid before disposal.

References

  • Synthesis of Pyrazolo[5,1-c][1,2,4]triazines: Elnagdi, M. H., et al. "Chemistry of pyrazolopyrimidines."[7][8] Advances in Heterocyclic Chemistry 41 (1987): 320–367.[8]

  • Diazotization Protocols: Barabash, O. V., et al. "Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles."[2] European Journal of Organic Chemistry (2020).

  • Stability of Heterocyclic Diazonium Salts: Schotten, C., et al. "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development (2020).

  • Disperazol Synthesis (Scale-up Safety): "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole." Molecules (2022).[9]

  • General Pyrazole Chemistry: Karcı, F., et al. "Synthesis and absorption abilities of pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes."[10] Chemistry of Heterocyclic Compounds (2013).[10][8]

Sources

Method

Application Notes &amp; Protocols: A Guide to Pyrazole-4-Carbonitriles in Antimicrobial Biofilm Inhibition

For distribution to: Researchers, scientists, and drug development professionals. Abstract Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conv...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance is largely attributed to the protective extracellular polymeric substance (EPS) matrix and the complex, community-based lifestyle of the embedded bacteria. A promising strategy to combat biofilm-related issues is the inhibition of their formation. Pyrazole-4-carbonitrile derivatives have emerged as a versatile and potent class of small molecules capable of disrupting key bacterial processes, including biofilm development. This guide provides a detailed overview of their application, focusing on the underlying mechanisms of action, structure-activity relationships, and comprehensive, field-tested protocols for their evaluation.

The Molecular Basis of Action: Targeting Bacterial Communication

The efficacy of many pyrazole-4-carbonitrile derivatives stems from their ability to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS).[1] QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence and biofilm formation.[1] In many pathogenic bacteria, such as Pseudomonas aeruginosa, the Las and Rhl systems are pivotal QS circuits.[2] The transcriptional regulator LasR, in particular, is a primary target for developing anti-biofilm therapeutics.[2] Pyrazole-based compounds can act as antagonists to these QS receptors, effectively silencing the communication required for mature biofilm development.[3][4]

Another proposed mechanism involves the inhibition of essential bacterial enzymes like carbonic anhydrases (CAs).[1] These enzymes are crucial for microbial metabolism. By inhibiting CAs, pyrazole derivatives can disrupt the physiological balance required for bacterial growth and biofilm formation.[1]

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer Autoinducers (e.g., AHLs) LasR LasR Receptor Autoinducer->LasR Binds & Activates Gene_Expression Virulence & Biofilm Gene Expression LasR->Gene_Expression Activates Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation Pyrazole Pyrazole-4-Carbonitrile Derivative Pyrazole->LasR Antagonist Binding

Figure 1. Mechanism of Quorum Sensing Inhibition. Pyrazole-4-carbonitrile derivatives can act as antagonists, binding to QS receptors like LasR and preventing the activation of genes required for biofilm formation.

Structure-Activity Relationship (SAR) Insights

The anti-biofilm efficacy of pyrazole derivatives is highly dependent on their chemical structure. Substitutions on the pyrazole core and associated phenyl rings can dramatically influence activity. SAR studies are crucial for optimizing lead compounds to enhance potency and reduce potential toxicity.

For instance, studies on N-phenyl-1H-pyrazole-4-carboxamides against Staphylococcus aureus revealed that specific substitutions on the N-phenyl ring are critical for activity.[5] The presence of halogen atoms, such as chlorine, on the phenyl ring often enhances anti-biofilm properties.[5][6] One study identified 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide as a particularly potent inhibitor of biofilm formation across multiple S. aureus strains.[5]

Table 1: Example SAR Data for Pyrazole Derivatives Against S. aureus Biofilm

Compound IDR1 Substituent (Phenyl Ring)R2 Substituent (Pyrazole Ring)Biofilm Inhibition IC50 (µM)Reference
14 2,5-dichloro5-methyl2.3 - 32[5]
5a 4-fluoro3,5-dimethyl-4-nitro0.023 (MBIC)[6]
5c 4-bromo3,5-dimethyl-4-nitro0.023 (MBIC)[6]
HMPC Unsubstituted3-methyl-5-hydroxy0.5 - 64 (MIC)[7]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized experimental conditions. MBIC = Minimum Biofilm Inhibitory Concentration; MIC = Minimum Inhibitory Concentration.

Core Experimental Protocols

Evaluating the anti-biofilm potential of pyrazole-4-carbonitriles requires a multi-faceted approach, moving from initial screening to detailed characterization. Here, we provide validated protocols for key assays.

Protocol 3.1: Screening for Biofilm Inhibition (Crystal Violet Assay)

The crystal violet (CV) assay is a simple, high-throughput method for quantifying total biofilm biomass.[8][9] It serves as an excellent primary screen to identify compounds that prevent bacterial attachment and biofilm formation.

Causality Behind Choices:

  • Polystyrene 96-well plates: This material is optimal for bacterial attachment and biofilm formation.

  • Static incubation: Prevents the disruption of nascent biofilms.

  • Methanol fixation: Dehydrates and fixes the biofilm to the plate, preventing loss during washing steps.[8]

  • Acetic acid solubilization: Elutes the crystal violet dye bound to the biofilm matrix for spectrophotometric quantification.[9][10]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium (e.g., S. aureus, P. aeruginosa) in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture to an OD600 of ~0.05 (~10^7 CFU/mL) in fresh media.[11][12]

  • Compound Preparation: Prepare a stock solution of the pyrazole-4-carbonitrile derivative in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the growth medium.

  • Plate Inoculation: To a sterile 96-well flat-bottom plate, add 180 µL of the diluted bacterial suspension to each well.[11] Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (medium + solvent) and a negative control (medium only).

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).[10][13]

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[10] After the final wash, invert the plate and tap firmly on a paper towel to remove excess liquid.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes.[8]

  • Staining: Discard the methanol and allow the plate to air dry completely. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[8][10]

  • Final Wash: Discard the stain and wash the plate thoroughly with deionized water until the wash water runs clear.[9][13]

  • Solubilization: Air dry the plate completely. Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.[9][10]

  • Quantification: Measure the absorbance of the solubilized dye at 590-595 nm using a microplate reader.[8][10]

Crystal_Violet_Workflow start Start: Prepare Inoculum & Compound Dilutions inoculate Inoculate 96-well plate (Bacteria + Compound) start->inoculate incubate Incubate 24-48h (e.g., 37°C, static) inoculate->incubate wash1 Wash with PBS (Remove planktonic cells) incubate->wash1 fix Fix with Methanol wash1->fix stain Stain with 0.1% Crystal Violet fix->stain wash2 Wash with dH2O (Remove excess stain) stain->wash2 dry Air Dry Plate wash2->dry solubilize Solubilize dye with 33% Acetic Acid dry->solubilize read Read Absorbance (595 nm) solubilize->read end_node End: Quantify Biofilm Biomass read->end_node

Figure 2. Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol 3.2: Assessing Metabolic Activity within the Biofilm (MTT Assay)

While the CV assay measures total biomass, the MTT assay quantifies the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[14][15] This is crucial for distinguishing between compounds that merely prevent attachment and those that have a bactericidal or bacteriostatic effect on the biofilm-resident cells. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductases in metabolically active cells.[14]

Causality Behind Choices:

  • MTT Reagent: Specifically reduced by metabolic enzymes, making it a reliable indicator of cellular activity.

  • Solubilization Solution (e.g., DMSO, SDS): Necessary to dissolve the water-insoluble formazan crystals for spectrophotometric measurement.[16]

Step-by-Step Methodology:

  • Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 3.1 (Steps 1-4).

  • Washing: After incubation, carefully remove the planktonic culture and wash the wells twice with sterile PBS to remove non-adherent cells.

  • MTT Addition: Prepare a 0.5 mg/mL solution of MTT in sterile PBS. Add 100 µL of this solution to each well containing the biofilm.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in the dark. This allows viable cells to reduce the MTT to formazan.[14]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-based solution) to each well to dissolve the purple formazan crystals.[16] Pipette up and down gently to ensure complete dissolution.

  • Quantification: Measure the absorbance at a wavelength between 550 and 600 nm.[14] The intensity of the purple color is directly proportional to the number of metabolically active cells in the biofilm.

Protocol 3.3: Visualizing Biofilm Structure (Confocal Laser Scanning Microscopy)

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the three-dimensional architecture of biofilms and assessing cell viability in situ.[12][17] It allows for a qualitative and quantitative assessment of the effects of pyrazole-4-carbonitriles on biofilm structure, thickness, and the spatial distribution of live and dead cells.

Causality Behind Choices:

  • Glass-bottom dishes/slides: Provide the optical clarity required for high-resolution microscopy.

  • LIVE/DEAD Stains (e.g., SYTO 9 and Propidium Iodide): SYTO 9 is a green fluorescent stain that labels all bacteria (live and dead). Propidium Iodide is a red fluorescent stain that only penetrates cells with compromised membranes (dead cells). This combination allows for direct visualization of the compound's effect on cell viability within the biofilm's spatial context.[2][18]

Step-by-Step Methodology:

  • Biofilm Growth: Grow biofilms on sterile glass coverslips or in glass-bottom imaging dishes in the presence and absence of the test compound, following a similar procedure to the 96-well plate assays.[19] Incubate for 24-72 hours.

  • Washing: Gently wash the coverslips twice with sterile PBS to remove planktonic cells.

  • Staining: Prepare a fluorescent staining solution according to the manufacturer's protocol (e.g., LIVE/DEAD BacLight kit). Typically, this involves mixing SYTO 9 and propidium iodide components.[2] Add the staining solution to the biofilms and incubate in the dark for 15-20 minutes at room temperature.[2][18]

  • Mounting: Gently wash off excess stain with PBS. Mount the coverslip onto a microscope slide with a drop of mounting medium.

  • Imaging: Visualize the biofilm using a confocal microscope. Acquire z-stacks (a series of images at different focal planes) through the entire thickness of the biofilm.[2] Use appropriate laser lines and emission filters for the selected fluorescent dyes (e.g., ~488 nm excitation for SYTO 9 and ~561 nm for propidium iodide).

  • Image Analysis: Use image analysis software (e.g., ImageJ, COMSTAT) to reconstruct 3D images of the biofilm and quantify structural parameters such as biomass, average thickness, and the ratio of live to dead cells.[17]

CLSM_Workflow start Start: Grow Biofilm on Glass Surface +/- Compound wash Wash with PBS start->wash stain Stain with LIVE/DEAD Fluorescent Dyes wash->stain incubate_dark Incubate 15-20 min (in the dark) stain->incubate_dark mount Mount on Slide incubate_dark->mount image Acquire Z-Stack Images with Confocal Microscope mount->image analyze 3D Reconstruction & Quantitative Analysis image->analyze end_node End: Visualize Biofilm Architecture & Viability analyze->end_node

Figure 3. Workflow for Confocal Microscopy of Biofilms.

Data Interpretation and Troubleshooting

  • High Background in CV Assay: Incomplete washing is a common cause. Ensure gentle but thorough washing steps. High concentrations of certain compounds may also precipitate and stain, so always run compound-only controls.

  • Discrepancy between CV and MTT Results: A compound might show strong inhibition in the CV assay but weak inhibition in the MTT assay. This suggests the compound primarily prevents attachment rather than killing the cells. Conversely, strong MTT inhibition with weaker CV results might indicate the compound is effective at killing cells within the biofilm but less effective at preventing initial attachment or matrix formation.

  • Photobleaching in CLSM: Minimize laser exposure time and intensity to prevent fading of the fluorescent signal. Work quickly and in low-light conditions after staining.

Conclusion and Future Outlook

Pyrazole-4-carbonitriles represent a promising scaffold for the development of novel anti-biofilm agents. Their ability to target key regulatory pathways like quorum sensing provides a valuable alternative to traditional antibiotics, potentially reducing the selective pressure for resistance. The protocols outlined in this guide provide a robust framework for screening and characterizing these compounds. Future research should focus on optimizing their pharmacological properties, exploring their efficacy in multi-species biofilms, and evaluating their potential in in vivo models to translate these promising in vitro findings into tangible therapeutic solutions.

References

  • de Vor, L., & Rooijakkers, S. (2022). Crystal violet assay. Bio-protocol Preprint. Retrieved from [Link]

  • WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM. Retrieved from [Link]

  • Sarojini, V. (2017). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. Methods in Molecular Biology.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • ibidi GmbH. (2024, March 27). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. Retrieved from [Link]

  • Sarojini, V. (2017). Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides. Methods in Molecular Biology, 1548, 323-330. Retrieved from [Link]

  • Stepanović, S., Vuković, D., Dakić, I., Savić, B., & Švabić-Vlahović, M. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of Microbiological Methods, 40(2), 175-179.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate. Retrieved from [Link]

  • Korolik, V. (2022). Confocal Laser Scanning Microscopy. Bio-protocol. Retrieved from [Link]

  • JoVE. (2022, August 2). Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. Retrieved from [Link]

  • Zarnowski, R., Westler, W. M., Lacmbouh, G. A., Marita, J. M., Bothe, J. R., Bernhardt, J., ... & Andes, D. R. (2014). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. Critical Reviews in Microbiology, 40(1), 1-19. Retrieved from [Link]

  • Oleksy-Sobczak, K., Słaba, M., & Stęplewska, W. (2013). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. International Journal of Occupational Medicine and Environmental Health, 26(2), 237-245. Retrieved from [Link]

  • Ali, O. M., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2018). Evaluation antibacterial and antibiofilm activity of the antimicrobial peptide P34 against Staphylococcus aureus and Enterococcus faecalis. Anais da Academia Brasileira de Ciências, 90(2), 1947-1959.
  • Al-Warhi, T., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Infection and Drug Resistance, 16, 5987-6010. Retrieved from [Link]

  • Chlumsky, O., et al. (2024). Application of MTT Assay for Probing Metabolic Activity in Bacterial Biofilm-Forming Cells on Nanofibrous Materials. SSRN. Retrieved from [Link]

  • Oleksy-Sobczak, K., Słaba, M., & Stęplewska, W. (2013). Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. ResearchGate. Retrieved from [Link]

  • Ali, O. M., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PubMed. Retrieved from [Link]

  • Popa, C. V., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 573. Retrieved from [Link]

  • Le, K. M., et al. (2025). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. International Journal of Molecular Sciences, 26(2), 990. Retrieved from [Link]

  • Goshtasbi, S., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1211325. Retrieved from [Link]

  • Ali, O. M., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Healy, C., et al. (2018). Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 28(22), 3526-3528. Retrieved from [Link]

  • Al-Jadabi, N., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry, 8, 371. Retrieved from [Link]

  • Tomar, P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148-166. Retrieved from [Link]

  • Maggio, B., et al. (2016). Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains. European Journal of Medicinal Chemistry, 123, 656-665. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our approach moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, ensuring a robust and reproducible synthesis.

Section 1: Reaction Overview and Plausible Mechanism

The synthesis of 3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile is typically achieved through the cyclocondensation of ethylhydrazine with a malononitrile derivative. The most common and direct precursor is (ethoxymethylene)malononitrile (EMMN) or a related activated dinitrile. The reaction proceeds via a sequence of nucleophilic addition and intramolecular cyclization.

The overall transformation is as follows:

Ethylhydrazine + (Ethoxymethylene)malononitrile → 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

Understanding the underlying mechanism is crucial for troubleshooting. The process involves an initial Michael-type addition of the more nucleophilic nitrogen of ethylhydrazine to the electron-deficient double bond of the malononitrile precursor. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups, leading to the stable pyrazole ring after tautomerization.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Ethylhydrazine Ethylhydrazine Adduct Michael Adduct (Uncyclized Intermediate) Ethylhydrazine->Adduct Michael Addition EMMN (Ethoxymethylene)malononitrile EMMN->Adduct Michael Addition Cyclized Iminopyrazole Intermediate Adduct->Cyclized Intramolecular Cyclization Product 3,5-Diamino-1-ethyl-1H- pyrazole-4-carbonitrile Cyclized->Product Tautomerization G Start Low Yield or High Impurity at Scale CheckMixing Is mixing adequate? (No dead zones) Start->CheckMixing CheckTemp Is internal temperature uniform and controlled? CheckMixing->CheckTemp Yes ImproveMixing Solution: Increase stirrer speed, use baffled reactor, or change impeller type. CheckMixing->ImproveMixing No CheckAddition Was ethylhydrazine addition rate controlled? CheckTemp->CheckAddition Yes ImproveCooling Solution: Improve reactor cooling, use jacketed vessel, or reduce batch concentration. CheckTemp->ImproveCooling No ControlAddition Solution: Add ethylhydrazine sub-surface via addition pump over a longer period. CheckAddition->ControlAddition No Success Process Optimized CheckAddition->Success Yes ImproveMixing->CheckMixing ImproveCooling->CheckTemp ControlAddition->CheckAddition

Optimization

Technical Support Center: Regioselectivity Control in N-Ethylation of 3,5-Diaminopyrazoles

Welcome to the technical support center for navigating the complexities of N-ethylation on 3,5-diaminopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of N-ethylation on 3,5-diaminopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting strategies to help you achieve your desired N-substituted pyrazole isomer.

Introduction: The Regioselectivity Challenge

The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge in synthetic chemistry, frequently yielding a mixture of N1 and N2 regioisomers that can be difficult to separate.[1] In the case of 3,5-diaminopyrazole, the two strongly electron-donating amino groups significantly influence the electronic properties and nucleophilicity of the ring nitrogens, adding a layer of complexity to predicting and controlling the reaction's outcome.[2] This guide will dissect the factors governing this selectivity and provide actionable protocols to steer the reaction toward your target product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1-ethyl- and 2-ethyl-3,5-diaminopyrazole isomers in my reaction?

Obtaining a mixture of isomers is the most common issue and arises because the two nitrogen atoms in the pyrazole ring (N1 and N2) have similar electronic properties and are both nucleophilic.[3][4] The reaction proceeds via nucleophilic attack of a pyrazolate anion on the ethylating agent (e.g., ethyl iodide). The final product ratio is a result of a delicate balance between several competing factors:

  • Electronic Effects: The two amino groups donate electron density into the ring, influencing the inherent nucleophilicity of each nitrogen.

  • Steric Hindrance: The substituents on the pyrazole ring can sterically block the approach of the ethylating agent to the adjacent nitrogen.[1][5]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in modulating the reactivity and can be tuned to favor one isomer over the other.[1][4][6]

Q2: Which nitrogen, N1 or N2, is inherently more nucleophilic in 3,5-diaminopyrazole?

In 3(5)-aminopyrazoles, the major electron density is located at the exocyclic amino group, followed by the N2 ("pyridine-like") and N1 ("pyrrole-like") atoms.[7] However, upon deprotonation with a base, the resulting pyrazolate anion has delocalized negative charge. The site of alkylation is then determined not just by inherent nucleophilicity but by the transition state stability for the attack at each nitrogen. Steric effects often become the deciding factor, favoring alkylation at the less hindered nitrogen atom.[1][8] For 3,5-disubstituted pyrazoles, N1 is often considered the less sterically hindered position.

Q3: How does the choice of base and solvent system control the regioselectivity?

The base and solvent system is arguably the most powerful tool for controlling regioselectivity.

  • Base: The base deprotonates the pyrazole to form the pyrazolate anion. The nature of the counter-ion (e.g., K+, Na+) and its coordination can influence which nitrogen is more available for alkylation.[4][6] For instance, strong bases like sodium hydride (NaH) can sometimes prevent the formation of mixed regioisomers.[1][9] A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent is a widely used system often favoring N1-alkylation for substituted pyrazoles.[1][5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to favor the formation of a single regioisomer.[1] They effectively solvate the cation of the base, leading to a "freer" and more reactive pyrazolate anion. In contrast, polar protic solvents can lead to poorer selectivity.[5] In some systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1][2]

Visual Guide to the N-Ethylation Problem

The fundamental challenge is the formation of two distinct products from a single starting material. Understanding this is the first step to controlling the outcome.

Caption: The N-ethylation of 3,5-diaminopyrazole can lead to two regioisomeric products.

Troubleshooting Guide: Improving Regioselectivity

This section addresses specific experimental issues with a problem-solution approach.

Problem 1: My reaction yields a nearly 1:1 mixture of N1 and N2 ethylated products.

A non-selective reaction indicates that the transition states for both alkylation pathways are energetically very similar under your current conditions. The goal is to introduce a bias that favors one pathway over the other.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: 1:1 Isomer Ratio check_conditions Analyze Current Conditions: Base, Solvent, Temp. start->check_conditions change_solvent Strategy 1: Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_conditions->change_solvent change_base Strategy 2: Change the Base (e.g., K₂CO₃ -> NaH) check_conditions->change_base lower_temp Strategy 3: Lower Reaction Temperature (e.g., RT -> 0°C) check_conditions->lower_temp analyze Analyze Product Ratio (1H NMR, LC-MS) change_solvent->analyze change_base->analyze lower_temp->analyze success Success: Improved Selectivity analyze->success Ratio > 9:1 fail Re-evaluate: Consult Literature for Alternative Strategies analyze->fail Ratio < 9:1

Caption: Decision tree for troubleshooting poor regioselectivity in N-ethylation reactions.

Solutions & Explanations:

  • Modify the Solvent: This is often the first and most impactful change. If you are using a protic solvent (like ethanol), switch to a polar aprotic solvent like DMF or DMSO .[1][5] These solvents can better separate the pyrazolate anion from the base's counter-ion, potentially revealing a greater intrinsic difference in reactivity between the two nitrogen atoms.

  • Alter the Base: The choice of base is critical.[1] If you are using a weaker base like K₂CO₃, try a stronger, non-coordinating base like Sodium Hydride (NaH) . This can lead to a different ionic pairing environment and alter the selectivity.[1][9]

  • Adjust the Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. If the reaction is being run at elevated temperatures, try running it at room temperature or even 0°C.

Problem 2: The reaction preferentially forms the undesired isomer.

This situation requires a more fundamental change in strategy to reverse the selectivity.

Solutions & Explanations:

  • Introduce Steric Directing Groups: While not always feasible without re-designing the synthesis, a bulky substituent at the C3 or C5 position will strongly direct alkylation to the less hindered nitrogen.[1][2][5]

  • Explore Catalyst Systems: Certain Lewis acids have been shown to influence regioselectivity. For example, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation in some pyrazole systems.[1]

  • Change the Alkylating Agent: While the core task is ethylation, the leaving group on the ethylating agent can matter. The reactivity trend is generally I > Br > Cl > OTs.[1] Using a more reactive agent like ethyl iodide might proceed through a more kinetically controlled pathway, potentially altering the product ratio compared to a less reactive agent like ethyl chloride.

Validated Protocols

The following protocols provide reliable starting points for achieving regioselective N-ethylation.

Protocol 1: General Procedure for Favoring N1-Ethylation

This protocol is based on the widely successful use of potassium carbonate in a polar aprotic solvent, which often favors the less sterically hindered N1 position.[5]

Materials:

  • 3,5-Diaminopyrazole (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Ethyl Iodide (EtI, 1.1 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of 3,5-diaminopyrazole in DMSO, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the ethyl iodide dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Alternative Conditions Using Sodium Hydride

Using a strong base like NaH can sometimes provide different or improved selectivity.[1][9]

Materials:

  • 3,5-Diaminopyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Ethyl Bromide (EtBr, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3,5-diaminopyrazole in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0°C and add ethyl bromide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Summary of Reaction Conditions vs. Expected Outcome

The following table provides a general guide to how different reaction parameters can influence the N1/N2 ratio. These are starting points and will require optimization for the specific 3,5-diaminopyrazole substrate.

ParameterCondition AExpected Outcome ACondition BExpected Outcome B
Base K₂CO₃Often favors N1[1][5]NaHCan provide high selectivity, case-dependent[1][9]
Solvent Ethanol (Protic)Often poor selectivity[5]DMSO (Aprotic)Generally favors a single isomer[1][5]
Temperature 80 °CMay decrease selectivity0 °C to RTMay increase selectivity
Catalyst NoneStandard outcomeMgBr₂May favor N2-alkylation[1]

Note: Data is illustrative and compiled from general principles of pyrazole alkylation. Exact ratios depend on the specific substrate and must be determined empirically.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • ResearchGate. (n.d.).
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • BenchChem. (2025).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Sloop, J. C. (2022).
  • Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH.
  • Cordeiro, R. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

Sources

Troubleshooting

Purification methods for 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile recrystallization

Welcome to the technical support center for the purification of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your purification process.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile.

Issue 1: Poor Solubility in Common Recrystallization Solvents

Question: I am finding it difficult to dissolve the crude 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile in common solvents for recrystallization. What should I do?

Answer: Poor solubility is a frequent challenge with pyrazole derivatives due to their planar structure and potential for strong intermolecular hydrogen bonding. Here are several strategies to address this:

  • Solvent Screening: A systematic solvent screening is the most effective initial step.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2] Based on the structure of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile, which has both hydrogen bond donors (amino groups) and acceptors (nitrile and pyrazole nitrogens), a range of polar solvents should be tested.[3]

  • Hot Filtration: If the compound is only sparingly soluble even at elevated temperatures, hot filtration can be employed to remove insoluble impurities.[1] This involves dissolving the maximum possible amount of your compound in a minimal amount of hot solvent and quickly filtering the solution while it is still hot.

  • Solvent Mixtures (Binary Solvent System): This is a powerful technique for compounds with challenging solubility profiles.[1] You would dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature. Then, a "poor" solvent (one in which it is sparingly soluble) is added dropwise until turbidity (cloudiness) is observed.[1] Slow cooling should then promote crystallization. For pyrazole derivatives, combinations like ethanol/water or DMF-ethanol have been reported to be effective.[4][5]

Solvent CategoryExamplesExpected Solubility of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile
Polar Protic Water, Ethanol, Methanol, IsopropanolModerate to good, especially at elevated temperatures.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely to have good solubility.[3]
Non-Polar Hexane, Toluene, CyclohexaneLow to negligible solubility.[3][6]
Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling my solution, the compound separated as an oil, not as crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. Here’s a troubleshooting workflow:

  • Re-heat the Solution: Heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Troubleshooting "Oiling Out"

G start Compound 'Oils Out' step1 Re-heat solution to re-dissolve the oil start->step1 step2 Add more hot solvent step1->step2 step3 Allow for very slow cooling step2->step3 step4 Scratch the inner surface of the flask step3->step4 fail Re-evaluate solvent system step3->fail Oil persists step5 Add a seed crystal step4->step5 step4->fail Oil persists end Crystals form successfully step5->end step5->fail Oil persists

Caption: Troubleshooting workflow for when a compound "oils out".

Issue 3: Low Recovery of the Purified Product

Question: After recrystallization, my yield of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is very low. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors during the recrystallization process. Here are some common causes and how to mitigate them:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the compound dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: The compound may crystallize during hot filtration, leading to product loss.[6]

    • Solution: Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[6]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete Crystallization: Not allowing enough time for crystallization can result in a lower yield.

    • Solution: Let the solution stand for a sufficient amount of time, even overnight, to maximize crystal formation.

  • Loss During Transfers: Product can be lost during transfers between flasks and on the filtration apparatus.[6]

    • Solution: Rinse all glassware with a small amount of the cold recrystallization solvent and add the rinsing to the filtration funnel.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile?

While the ideal solvent should be determined experimentally, polar protic solvents like ethanol are often a good starting point for pyrazole derivatives.[7][8][9] Some literature suggests that related 3,5-diaminopyrazole derivatives can be recrystallized from a DMF-ethanol mixture.[5]

Q2: How can I remove colored impurities from my product?

If your product has a slight color, it may be due to the presence of colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[10] The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q3: My compound is thermally unstable. Can I still use recrystallization?

If your compound is sensitive to high temperatures, you may need to choose a solvent with a lower boiling point. Alternatively, you can try other purification techniques that do not require heating, such as column chromatography.[1]

Q4: What are some potential impurities I might encounter in the synthesis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile?

The synthesis of pyrazoles can sometimes result in the formation of regioisomers or byproducts from side reactions.[6][11] For instance, in related syntheses, condensation byproducts have been observed.[11] It is important to characterize your crude product to understand the nature of the impurities you need to remove.

Q5: Can I use pH adjustment to aid in purification?

Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[4] This property can be utilized in an aqueous workup to separate the desired pyrazole from non-basic impurities.[4] By acidifying the aqueous layer, the pyrazole derivative may become more soluble, allowing for extraction of impurities with an organic solvent. Subsequently, basifying the aqueous layer will cause the purified pyrazole to precipitate.[4]

Recrystallization Workflow

G start Crude Product step1 Select Appropriate Solvent/Solvent System start->step1 step2 Dissolve Crude Product in Minimum Amount of Hot Solvent step1->step2 step3 Decolorize with Activated Charcoal (Optional) step2->step3 step4 Perform Hot Gravity Filtration step3->step4 step5 Allow Filtrate to Cool Slowly step4->step5 step6 Induce Crystallization (if necessary) step5->step6 step7 Collect Crystals by Vacuum Filtration step6->step7 step8 Wash Crystals with Cold Solvent step7->step8 step9 Dry the Purified Crystals step8->step9 end Pure 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile step9->end

Caption: General workflow for recrystallization.

References

  • Hansen, E., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Al-Issa, S. A. (2012).
  • Indian Journal of Heterocyclic Chemistry. (2015). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Indian Journal of Heterocyclic Chemistry, 24, 271-274.
  • PubChem. (n.d.). 3,5-Diamino-1H-pyrazole. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5034-5047.
  • vlab.co.in. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Issa, S. A. (2012).
  • Bolte, M., et al. (2016). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 12), 1072-1078.
  • Fickelscherer, R. J., et al. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(12).
  • Scribd. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro.
  • Yathirajan, H. S., et al. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Molecules, 17(8), 9644-9656.
  • Academia.edu. (n.d.). (PDF) Studies on 3,5-diaminopyrazole derivatives. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 725-738.
  • ResearchGate. (2021). (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Optimizing Pyrazole-4-Carbonitrile Cyclocondensation

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbonitrile derivatives. The selec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbonitrile derivatives. The selection of an appropriate solvent is a critical parameter that profoundly influences reaction yield, purity, rate, and even regioselectivity. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered in the laboratory.

Part 1: Foundational Concepts & FAQs

This section covers the fundamental principles governing pyrazole-4-carbonitrile cyclocondensation and the overarching role of the solvent system.

Q1: What is the general reaction mechanism for pyrazole-4-carbonitrile synthesis?

The most prevalent and versatile method for synthesizing the pyrazole core involves the cyclocondensation of a hydrazine derivative with a 1,3-bielectrophilic synthon. For pyrazole-4-carbonitriles, this typically involves a β-ketonitrile or a precursor that generates a similar intermediate in situ.

The reaction generally proceeds through two key stages:

  • Hydrazone Formation: A nucleophilic attack from the hydrazine onto the carbonyl carbon of the β-ketonitrile forms a hydrazone intermediate. This step is often reversible.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring after tautomerization.[1]

A variation of this synthesis is a three-component reaction involving an aldehyde, malononitrile, and a hydrazine. In this case, a Knoevenagel condensation first occurs between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate, which then reacts with the hydrazine via a Michael addition, followed by cyclization and tautomerization.[2]

G cluster_0 Pathway A: From β-Ketonitrile cluster_1 Pathway B: Three-Component Reaction R1 β-Ketonitrile Intermediate1 Hydrazone Intermediate R1->Intermediate1 Nucleophilic Attack Hydrazine1 Hydrazine Hydrazine1->Intermediate1 Product1 5-Aminopyrazole Derivative Intermediate1->Product1 Intramolecular Cyclization Aldehyde Aldehyde Intermediate2 Arylidenemalononitrile Aldehyde->Intermediate2 Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate2 Hydrazine2 Hydrazine Intermediate3 Michael Adduct Hydrazine2->Intermediate3 Intermediate2->Intermediate3 Michael Addition Product2 Pyrazole-4-carbonitrile Intermediate3->Product2 Intramolecular Cyclization

Caption: Common synthetic pathways for pyrazole-4-carbonitriles.

Q2: Why is solvent selection so critical for this reaction?

The choice of solvent is far from trivial; it can be the deciding factor between a successful synthesis and a failed experiment.[3] A solvent's properties directly influence several aspects of the reaction:

  • Solubility: The solvent must adequately dissolve reactants to allow the reaction to proceed in the homogeneous phase. Poor solubility is a common cause of low conversion.

  • Reaction Kinetics: The polarity of the solvent can stabilize or destabilize transition states, directly affecting the reaction rate.[4][5] For instance, polar solvents can promote reactions involving charged intermediates or transition states.[6]

  • Equilibrium Position: Solvents can influence the position of equilibria, such as the initial formation of the hydrazone intermediate. In some cases, a solvent change is necessary to drive the reaction forward from a stable intermediate.[1]

  • Regioselectivity: In reactions with unsymmetrical starting materials, the solvent can control which regioisomer is preferentially formed by selectively stabilizing one reaction pathway over another.[1][7]

  • Side Reactions: The solvent can either suppress or promote undesirable side reactions, such as the hydrolysis of sensitive starting materials like β-ketonitriles.[1]

Q3: What are the main classes of solvents I should consider?

Solvents are typically categorized by their polarity and their ability to donate protons. Understanding these classes is key to making an informed initial selection.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water, Acetic Acid): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. While common and often inexpensive, they can sometimes hinder reactions by solvating nucleophiles (like the hydrazine) too strongly. However, for some protocols, aqueous ethanol has proven to be an effective and environmentally benign choice.[8][9]

  • Dipolar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at dissolving polar compounds and can significantly accelerate reactions by solvating cations while leaving anions or nucleophiles relatively "bare" and more reactive.[10] For pyrazole synthesis, aprotic dipolar solvents like DMF or NMP have been shown to give superior results in many cases compared to polar protic solvents.[11]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and are generally used when reactants are nonpolar. They are less common for this cyclocondensation unless used with specific catalysts or under azeotropic conditions to remove water.

  • "Green" Solvents (e.g., Deep Eutectic Solvents, Ethylene Glycol): Driven by sustainability goals, there is growing interest in using less hazardous and more environmentally friendly solvents.[2] Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a liquid with a lower melting point, have been shown to act as both the solvent and catalyst, often accelerating reaction rates and simplifying workup.[12]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, linking them directly to solvent selection and optimization strategies.

Issue: Low or No Product Yield

Q4: My reaction has a low yield. Could the solvent be the cause?

Absolutely. If you've confirmed the purity of your starting materials, the solvent is a primary suspect for low yield.[11] Here’s why:

  • Poor Solubility: As mentioned, if reactants are not fully dissolved, the reaction rate will be severely limited. Observe your reaction mixture; if it's a heterogeneous slurry, consider a solvent with better solubilizing power, such as switching from ethanol to DMF or DMSO.

  • Reaction Rate: The reaction may simply be too slow in the chosen solvent. Aprotic dipolar solvents often accelerate the cyclization step.[11]

  • Intermediate Stalling: The reaction may be forming a stable intermediate that is not converting to the final product under the current conditions.

Q5: The reaction seems to stop at the hydrazone intermediate. How can a solvent change promote cyclization?

Stalling at the hydrazone intermediate is a frequent issue.[1][13] The final intramolecular cyclization often has a higher activation energy. A change in solvent can help in two ways:

  • Increase Temperature: Switching to a higher-boiling solvent (e.g., from ethanol with a boiling point of 78 °C to toluene at 111 °C or DMF at 153 °C) allows you to run the reaction at a higher temperature, providing the necessary energy to overcome the activation barrier for cyclization.

  • Stabilize the Transition State: A more polar aprotic solvent like DMSO might better stabilize the transition state of the cyclization step compared to a protic solvent like methanol, thus lowering the activation energy and increasing the rate.[7]

Issue: Side Product Formation & Purity

Q6: I'm observing significant side products. How can solvent choice minimize them?

Solvent selection is a powerful tool for improving reaction selectivity. Different solvents can alter the relative rates of competing reaction pathways. For example, if an alternative cyclization pathway is occurring, changing the solvent's polarity may favor the desired pathway.[1] If you are observing side products, consider screening a panel of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, Ethanol, DMF) to identify one that minimizes byproduct formation.

Q7: My starting materials (e.g., β-ketonitrile) seem to be degrading. Can the solvent prevent this?

Yes. β-ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[1] If you suspect degradation, switching to a non-aqueous, aprotic solvent and running the reaction under neutral conditions can significantly improve the stability of your starting materials and, consequently, your yield.[1]

Issue: Poor Regioselectivity

Q8: I'm getting a mixture of regioisomers. How can the solvent influence regioselectivity?

When using unsymmetrical hydrazines or β-ketonitriles, the formation of regioisomers is a common challenge.[1] The solvent can play a crucial role in directing the regioselectivity.

  • Mechanism: The solvent can influence which nitrogen atom of the hydrazine attacks first or which electrophilic site is more reactive.

  • Empirical Evidence: It has been demonstrated that aprotic dipolar solvents like DMF can provide better regioselectivity than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1] In some cases, acidic conditions in a nonpolar solvent (e.g., acetic acid in toluene) favor one isomer, while basic conditions in a protic solvent (e.g., sodium ethoxide in ethanol) favor the other.[1][9]

Issue: Poor Solubility & Reaction Rate

Q9: My reagents are poorly soluble. What's the best approach for solvent selection?

For poorly soluble, often polar, starting materials common in drug development, powerful polar aprotic solvents are the first choice.

  • Primary Choices: Start with DMSO or N,N-Dimethylformamide (DMF).

  • Alternative: N-Methyl-2-pyrrolidone (NMP) is another excellent option with a high boiling point.

  • Mixtures: Sometimes a solvent mixture can be effective. For example, a small amount of DMSO in a less polar solvent can aid solubility without drastically changing the reaction environment.

Q10: The reaction is very slow. Can a solvent change increase the rate?

Yes, a solvent change is one of the most effective ways to increase the reaction rate. The general principle is to choose a solvent that stabilizes the transition state more than it stabilizes the reactants. For many cyclocondensation reactions, which proceed through polar transition states, switching from a nonpolar solvent to a polar aprotic solvent can lead to a dramatic rate enhancement.[4]

Part 3: Experimental Workflow & Data

A systematic approach is crucial for efficient optimization. The following workflow and data tables provide a practical framework for your experiments.

Systematic Solvent Screening Protocol
  • Setup: Arrange multiple small-scale reactions (e.g., in vials) in parallel, each with a different solvent. Ensure all other parameters (stoichiometry, concentration, temperature) are identical.

  • Solvent Selection: Choose a diverse set of 5-6 solvents from different classes (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF, and an aqueous mixture like EtOH/H₂O).

  • Execution: Add the limiting reagent to each vial containing the other reactant(s) dissolved in the respective solvent. Stir the reactions at the chosen temperature.

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique like TLC, LC-MS, or ¹H NMR on a small aliquot.

  • Analysis: Compare the conversion to product and the formation of byproducts across the different solvents to identify the most promising candidates.

  • Optimization: Select the best 1-2 solvents and perform further optimization of temperature and concentration.

Caption: Workflow for systematic solvent selection and optimization.

Table of Common Solvents for Pyrazole Synthesis
SolventClassBoiling Point (°C)Dielectric Constant (20°C)Notes & Considerations
Ethanol (EtOH) Polar Protic7824.6Commonly used, inexpensive, "green." Can slow reactions by solvating nucleophiles.[1]
Methanol (MeOH) Polar Protic6532.7Similar to ethanol but more polar and lower boiling point.
Acetic Acid (AcOH) Polar Protic1186.2Can act as both a solvent and an acid catalyst.[9]
Water (H₂O) Polar Protic10080.1Used in some "green" protocols, often as a co-solvent with ethanol.[8][14]
Acetonitrile (MeCN) Dipolar Aprotic8237.5Useful medium-polarity aprotic solvent.
N,N-Dimethylformamide (DMF) Dipolar Aprotic15336.7Excellent solvent for many polar reactants; often improves yield and rate.[11]
Dimethyl Sulfoxide (DMSO) Dipolar Aprotic18946.7Very powerful polar solvent with a high boiling point; can facilitate difficult reactions.[7]
Toluene Nonpolar1112.4Useful for azeotropic water removal or when nonpolar conditions are required.
Dioxane Nonpolar1012.2A common, higher-boiling ethereal solvent.
Ethylene Glycol Polar Protic19737.0A "green" alternative high-boiling solvent that has afforded good to excellent yields.[11]

References

  • Al-Mulla, A. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. ACS Omega. Retrieved from [Link]

  • Aryan, R., et al. (2017). A novel biocompatible glucose-based deep eutectic solvent (DES) is reported for the first time in the multicomponent synthesis of diverse three and four substituted pyrazole-4-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • Al-Awadi, H., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Putative mechanism for the formation of pyrazole-4-carbonitrile. Retrieved from [Link]

  • Pokhodylo, N., et al. (2020). Optimization of the reaction conditions: effect of solvent and base. ResearchGate. Retrieved from [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction. Retrieved from [Link]

  • S. G, S., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Retrieved from [Link]

  • Ramirez-Varela, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Jordan, A., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. White Rose Research Online. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Retrieved from [Link]

  • Lukin, S., et al. (2023). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates. ResearchGate. Retrieved from [Link]

  • Karad, S. N., & Jha, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • da Silveira, G. P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]

  • Silva, M. M. C., et al. (2018). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Retrieved from [Link]

  • Al-Mulla, A. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • Duguid, R. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Green, S. A., et al. (2023). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. ChemRxiv. Retrieved from [Link]

  • Casey, C. P., et al. (2018). Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Journal of the American Chemical Society. Retrieved from [Link]

  • Antonov, L. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Retrieved from [Link]

  • Deshpande, A., et al. (2025). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting catalyst deactivation in pyrazole synthesis using deep eutectic solvents

Ticket Subject: Troubleshooting Catalyst Deactivation & Stability in Deep Eutectic Solvents Assigned Specialist: Senior Application Scientist, Green Chemistry Division Executive Summary You are experiencing declining yie...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Catalyst Deactivation & Stability in Deep Eutectic Solvents Assigned Specialist: Senior Application Scientist, Green Chemistry Division

Executive Summary

You are experiencing declining yields or stalled kinetics in pyrazole synthesis using Deep Eutectic Solvents (DES). While DES media (e.g., Choline Chloride:Urea, ChCl:Glycerol) offer unique supramolecular catalysis, they introduce non-classical failure modes. "Deactivation" in DES is often a misdiagnosis of mass transfer limitations (viscosity) or solvent nanostructure collapse (hydration), rather than intrinsic active site poisoning.

This guide isolates these variables using a tiered diagnostic approach.

Tier 1: Diagnostic Triage

Is your catalyst dead, or can it just not reach the reactants?

Before altering your chemistry, run this logic flow to identify the root cause.

TroubleshootingFlow Start Symptom: Declining Yield/Rate ViscosityCheck Check Viscosity/Temp (Is T < 60°C?) Start->ViscosityCheck LeachingCheck Perform Hot Filtration Test ViscosityCheck->LeachingCheck Viscosity OK Result1 Mass Transfer Limit (Increase T or add 5% H2O) ViscosityCheck->Result1 High Viscosity WaterCheck Check Water Content (Karl Fischer) LeachingCheck->WaterCheck Reaction Stops in Filtrate Result2 Active Phase Leaching (Switch Support/Ligand) LeachingCheck->Result2 Reaction Continues in Filtrate Result3 H-Bond Network Collapse (Dry DES Components) WaterCheck->Result3 >5% Water Result4 Surface Fouling (Improve Washing Protocol) WaterCheck->Result4 <1% Water

Figure 1: Diagnostic decision tree for isolating catalyst failure modes in DES media.

Module 1: The Viscosity Trap (Mass Transfer Limitations)

The Issue: DESs are highly viscous (often >100 cP at RT). In heterogeneous catalysis (e.g., magnetic nanoparticles or MOFs), the reaction rate is often diffusion-controlled. What looks like "deactivation" is simply the reactants moving too slowly through the hydrogen-bond network to reach the active site.

Technical Insight: According to the Stokes-Einstein equation, diffusion (


) is inversely proportional to viscosity (

). In Choline Chloride:Urea (1:2), viscosity drops exponentially with temperature.

Data: Viscosity Profiles of Common DES

DES Composition (Molar Ratio) Viscosity at 30°C (cP) Viscosity at 60°C (cP) Recommended Op. Temp
ChCl : Urea (1:2) ~600 ~180 >70°C
ChCl : Glycerol (1:2) ~300 ~85 >50°C

| ChCl : Ethylene Glycol (1:2) | ~35 | ~12 | RT - 40°C |

Troubleshooting Protocol:

  • Temperature Ramp: If yield is low, increase T by 10°C. If rate doubles, you are diffusion-limited, not catalyst-limited.

  • Controlled Dilution: Add 2-5% (v/v) water .

    • Why: This small amount disrupts the long-range H-bond order, significantly dropping viscosity without destroying the eutectic nature [1].

    • Warning: Do not exceed 10% water, or you risk "hydrolysis" of the DES supramolecular structure (see Module 3).

Module 2: Catalyst Leaching (The "Phantom" Catalyst)

The Issue: The ionic nature of DESs (high ionic strength) can facilitate the leaching of metal ions from solid supports, effectively turning a heterogeneous reaction into a homogeneous one. This leads to "false positive" activity in the first run and zero activity in the second run (because the metal washed away).

Validation Protocol: The Hot Filtration Test This is the gold standard for proving heterogeneity.

  • Initiate Reaction: Start your pyrazole synthesis with the solid catalyst.

  • Mid-Point Stop: At ~30% conversion (check via TLC/HPLC), stop agitation.

  • Hot Filtration: Quickly filter the catalyst from the hot reaction mixture using a heated funnel (to prevent DES solidification).

    • Tip: Use a syringe filter (PTFE, 0.45 µm) pre-warmed to the reaction temperature.

  • Split & Monitor:

    • Filtrate: Return to the heat source without catalyst.

    • Control: Leave a portion of the original mixture (with catalyst) reacting.

  • Analysis:

    • If the Filtrate conversion increases, your metal has leached. The catalyst is unstable in this DES.

    • If the Filtrate conversion stops, the catalyst is truly heterogeneous [2].

Module 3: The Moisture Breach (H-Bond Network Collapse)

The Issue: DES components (Choline Chloride, Urea) are extremely hygroscopic. Absorbed atmospheric water competes with the reactants for hydrogen-bonding interactions with the catalyst.

Mechanism: Water molecules cluster around the ChCl cation and the H-bond donor (Urea/Glycerol). This "solvation shell" blocks the activation of the carbonyl group on your 1,3-dicarbonyl substrate, shutting down the Knorr-type condensation required for pyrazole synthesis.

WaterInterference cluster_0 Deactivation Zone Substrate Reactant (Carbonyl) Catalyst Catalyst Active Site Substrate->Catalyst Binds DES DES Network DES->Catalyst Activates Water H2O (Intruder) Water->Catalyst Competes for Site Water->DES Disrupts Network

Figure 2: Mechanism of water interference. Water disrupts the DES activation network and competitively binds to catalytic sites.

Remediation Protocol: DES Drying

  • Pre-synthesis: Dry individual components (ChCl, Urea) in a vacuum oven at 60°C for 24h before mixing.

  • Post-synthesis: Store prepared DES over 3Å molecular sieves.

  • In-situ: If using a hygroscopic DES, run the reaction under a nitrogen blanket.

Module 4: Surface Fouling & Recycling

The Issue: Pyrazole synthesis produces water as a byproduct. In viscous DES, this water, along with organic oligomers ("gunk"), adheres to the catalyst surface. Standard washing (e.g., with water) often fails to remove organic residues, while washing with non-polar solvents (hexane) fails to remove the ionic DES.

Correct Washing Protocol for Recycling: To successfully recycle a heterogeneous catalyst (e.g., Fe3O4@SiO2) from DES:

  • Separation: Centrifuge or magnetically separate the catalyst.

  • The "Amphiphilic" Wash: Wash 3x with Ethanol:Water (1:1) .

    • Why: Ethanol dissolves organic byproducts; Water dissolves the ionic DES (ChCl).

  • The Volatile Rinse: Wash 1x with Acetone or Ethyl Acetate (to remove water).

  • Activation: Dry at 80°C under vacuum for 2 hours. Do not skip this step; wet catalysts perform poorly in DES.

References
  • Viscosity & Water Effect: Abbott, A. P., et al. (2011). The effect of water on the viscosity and conductivity of deep eutectic solvents.[1][2]Physical Chemistry Chemical Physics .

  • Leaching Protocols: Sheldon, R. A., et al. (2007). Heterogeneous catalysis for liquid-phase oxidations: A mechanistic perspective.Journal of Catalysis .

  • Pyrazole Synthesis in DES: Azizi, N., et al. (2014). Deep eutectic solvent as a green and recyclable media for the synthesis of pyrazoles.Journal of Molecular Liquids .

  • Catalyst Stability: Hammond, O. S., et al. (2016). Liquid structure of the choline chloride-urea deep eutectic solvent (reline) from neutron diffraction and atomistic modelling.Green Chemistry .[3][4][5][6]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Aminopyrazoles in Biological Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with aminopyrazole-based compounds in biological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with aminopyrazole-based compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot these common but critical issues. Poor solubility can lead to underestimated compound activity, inconsistent data, and misleading structure-activity relationships (SAR), making it a crucial hurdle to overcome in drug discovery.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) & Fundamental Concepts

This section addresses the most common initial questions and provides a foundational understanding of why aminopyrazoles can be challenging to work with.

Q1: Why are many of my aminopyrazole derivatives poorly soluble in aqueous assay buffers?

A1: The solubility challenge with aminopyrazoles stems from their physicochemical properties. These molecules often possess a rigid, planar heterocyclic core, which can lead to strong crystal lattice energy—meaning the molecules are packed tightly in a solid state and require significant energy to be broken apart by a solvent.[4] Additionally, the presence of both hydrogen bond donors (the amino group) and acceptors (the pyrazole nitrogens) can lead to strong intermolecular interactions, further favoring the solid state over dissolution in water.[5][6] Many derivatives are also highly lipophilic, making them inherently resistant to dissolving in polar, aqueous environments like typical assay buffers.[7][8]

Q2: I dissolve my compound in 100% DMSO for a stock solution, but it precipitates immediately when I add it to my cell culture media or assay buffer. What's happening?

A2: This is a classic case of "solvent shock" or "antisolvent precipitation."[9] Your aminopyrazole is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous buffer.[10] When you add a small volume of the concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses rapidly. The individual compound molecules are suddenly surrounded by water, a poor solvent for them, causing them to crash out of solution and form a precipitate or suspension.[11] It is crucial to ensure the final concentration of your compound in the assay does not exceed its maximum aqueous solubility.

Q3: What are the immediate consequences of compound precipitation in my assay?

A3: Compound precipitation has several detrimental effects on assay integrity:

  • Inaccurate Concentration: The actual concentration of the compound in solution is much lower than the nominal concentration you calculated, leading to a significant underestimation of its true potency (an artificially high IC50 or EC50).[1][3]

  • Irreproducible Results: The amount of precipitation can vary between wells and experiments due to minor differences in pipetting, mixing, or temperature, leading to high data variability.[12]

  • Assay Artifacts: Compound aggregates can act as Pan-Assay Interference Compounds (PAINS) by non-specifically interacting with proteins or other assay components, leading to false positives or negatives.[13][14][15] These aggregates, often forming colloidal particles, can adsorb and denature proteins, creating misleading results.[14][15]

Part 2: Systematic Troubleshooting & Solubilization Strategies

This section provides a structured approach to solving solubility problems, from initial stock preparation to advanced formulation techniques.

Q4: What is the best practice for preparing and storing my initial DMSO stock solution?

A4: Proper handling of your DMSO stock is the first line of defense against solubility issues.

  • Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%). DMSO is hygroscopic and can absorb water from the air, which can decrease its solubilizing power for certain compounds over time.[11][16]

  • Determine Maximum Stock Concentration: Empirically test the solubility of your compound. A common starting point is 10 mM, but for very poorly soluble compounds, you may need to start at 1 mM. Visually inspect the solution against a light and dark background to ensure no solid particulates are present. Gentle warming (to 37°C) and vortexing can aid dissolution.[9]

  • Aliquot for Single Use: Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[9][17] This is critical to avoid repeated freeze-thaw cycles, which can promote precipitation and compound degradation.[2]

Q5: My compound is still precipitating. What is my next step?

A5: You need to systematically explore different solubilization strategies. The goal is to keep the compound in a monomeric, dissolved state in the final assay buffer. The following workflow provides a logical progression.

G A Start: Compound Precipitates in Aqueous Buffer B Step 1: Optimize Dilution Protocol A->B C Is precipitation resolved? B->C D Step 2: Introduce a Co-Solvent C->D No H Proceed with Assay C->H Yes E Is precipitation resolved? D->E F Step 3: Use Formulation Excipients (e.g., Cyclodextrins) E->F No E->H Yes G Is precipitation resolved? F->G G->H Yes I Consult with Medicinal Chemist (Re-synthesis/Analogs) G->I No

Caption: A decision workflow for troubleshooting compound precipitation.

Q6: Can you elaborate on the steps in the workflow diagram?

A6: Certainly. Let's break down each step.

Step 1: Optimize the Dilution Protocol Before resorting to more complex solutions, ensure your dilution technique isn't the problem. Direct dilution of a highly concentrated DMSO stock into buffer is often the cause of precipitation.[11]

  • Intermediate Dilutions: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to get closer to the final concentration. Then, add this lower-concentration DMSO stock to the aqueous buffer. This minimizes the localized concentration spike that causes solvent shock.[11]

  • Stirring: When adding the compound to the final buffer, do so dropwise into the vortex of the solution to maximize rapid dispersion.

Step 2: Introduce a Co-solvent If optimizing the dilution is not sufficient, a co-solvent can be used to create a more hospitable environment for the compound. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds.[18][19][20]

Co-solventTypical Starting Final ConcentrationProsCons/Liabilities
DMSO ≤ 0.5%High solubilizing power for many compounds.Can be toxic to cells at >0.5%-1%.[17] High potential for precipitation upon dilution.
Ethanol ≤ 1%Less toxic than DMSO for many cell lines.Lower solubilizing power than DMSO for highly lipophilic compounds. Can be volatile.
Polyethylene Glycol (PEG-400) 1-5%Good solubilizer, can form stable solutions.[21]Can increase viscosity of the medium. Potential for biological effects in some assays.
Glycerol 1-5%Can stabilize proteins.[10] Low cell toxicity.High viscosity. May not be a strong enough solvent for very "grease-ball" molecules.[7]

Protocol: Preparing a Co-solvent Working Solution

  • Prepare a 10X final concentration stock of your aminopyrazole in 100% DMSO.

  • In a separate tube, prepare your assay buffer containing the co-solvent. For example, if your desired final co-solvent concentration is 1% PEG-400, prepare the buffer with this concentration.

  • Add 1 part of the 10X DMSO stock to 9 parts of the co-solvent-containing buffer. Mix immediately and thoroughly.

  • Self-Validation: Visually inspect the final solution for any signs of precipitation (Tyndall effect, cloudiness) before adding it to your assay plate.

Step 3: Use Formulation Excipients (Cyclodextrins) For extremely challenging compounds, formulation excipients can be a powerful tool. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23][24] They can encapsulate a poorly soluble "guest" molecule, like an aminopyrazole, forming an inclusion complex that is soluble in water.[24][]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[23]

  • Mechanism: The cyclodextrin effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[]

Protocol: Solubilization with HP-β-CD

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.

  • Prepare a concentrated stock of your aminopyrazole in a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock to the stirring HP-β-CD solution.

  • Allow the mixture to equilibrate (e.g., shake or sonicate) for several hours or overnight to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use.

  • Self-Validation: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the actual soluble concentration.

Part 3: Identifying and Mitigating Assay Artifacts

Even if you achieve apparent solubility, you must rule out artifacts caused by sub-visible aggregates.

Q7: How can I be sure that my compound's activity is real and not an aggregation artifact?

A7: This is a critical question. Aggregation-based activity is a notorious source of false positives in drug discovery.[14][15] Here are essential control experiments:

  • Detergent Control: Re-run the assay with the addition of a low concentration (e.g., 0.01-0.025%) of a non-ionic detergent like Triton X-100 or Tween-80.[14][15][26] If the compound's activity is significantly reduced or eliminated, it is highly likely that it was caused by aggregation, as detergents disrupt the formation of these colloidal particles.

  • Protein Concentration Dependence: For enzyme assays, check if the IC50 value changes with varying enzyme concentrations. The IC50 of a true, stoichiometric inhibitor should be independent of enzyme concentration, whereas the IC50 of an aggregator often increases as the protein concentration increases.[26]

  • Direct Observation (DLS): If available, use Dynamic Light Scattering (DLS) to directly detect the formation of particles in the 50-1000 nm range in your final assay buffer.[15][26]

G cluster_0 Initial Observation cluster_1 Artifact Investigation cluster_2 Conclusion A Compound shows activity in primary assay B Add 0.01% Triton X-100 to assay buffer A->B C Activity is abolished or significantly reduced? B->C D High Likelihood of Aggregation Artifact C->D Yes E Activity is likely real. Proceed with caution. C->E No

Caption: Workflow for identifying aggregation-based assay artifacts.

By following this structured, evidence-based approach, you can confidently navigate the challenges of aminopyrazole solubility, ensuring the integrity and reliability of your experimental data.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PMC. (n.d.).
  • PubMed. (2006).
  • Pharma Excipients. (2024).
  • MDPI. (2025).
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025).
  • Academia.edu. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • NCBI Bookshelf. (2017).
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Benchchem. (n.d.).
  • PMC. (2017). The Ecstasy and Agony of Assay Interference Compounds.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ACS Chemical Biology. (n.d.). The Ecstasy and Agony of Assay Interference Compounds.
  • ResearchGate. (2025).
  • Practical Fragments. (2009).
  • Scirp.org. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?
  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025). Dimethyl Sulfoxide (DMSO)
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • dmsostore. (n.d.). How to Use DMSO | A Practical, Safety-Focused Guide for Thoughtful Use.
  • MCE. (n.d.). Compound Handling Instructions.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • IJNRD.org. (2024).
  • Sigma-Aldrich. (n.d.).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Sigma-Aldrich. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • The Importance of Solubility for New Drug Molecules. (2020). The Importance of Solubility for New Drug Molecules.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Benchchem. (n.d.).
  • Hycult Biotech. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (2006).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Discrimination of Nitrile and Amino Moieties in Pyrazole Scaffolds: A Comparative FTIR Guide

Executive Summary In medicinal chemistry, pyrazole derivatives are privileged scaffolds, serving as the backbone for blockbuster drugs like Celecoxib and Sildenafil. The precise characterization of substituents on this r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, pyrazole derivatives are privileged scaffolds, serving as the backbone for blockbuster drugs like Celecoxib and Sildenafil. The precise characterization of substituents on this ring—specifically nitrile (-C≡N) and amino (-NH₂) groups—is critical for structure-activity relationship (SAR) studies.

This guide provides a technical workflow for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, this document focuses on the specific electronic environments of the pyrazole ring, the effects of conjugation, and how to validate your data against alternative methods like Raman and NMR.

Technical Foundation: The Pyrazole Micro-Environment

The pyrazole ring is a


-excessive heteroaromatic system. When analyzing substituents like nitriles or amines attached to this ring, you are not looking at isolated bonds; you are observing a coupled electronic system.[1]
  • The Nitrile Group (-C≡N): Typically appears in the "silent region" (2000–2500 cm⁻¹). However, direct attachment to the pyrazole ring introduces conjugation, which lowers the bond order and subsequently the vibrational frequency.

  • The Amino Group (-NH₂): Acts as an electron donor. Its spectral signature is often complicated by hydrogen bonding (both intramolecular with the pyrazole nitrogen and intermolecular).

Why FTIR?

While NMR (


H, 

C) provides skeletal connectivity, FTIR is superior for assessing bond environment and solid-state interactions (polymorphism). It provides a rapid "fingerprint" validation that is indispensable in QC and process development.

Spectral Characterization: The Assignments

A. The Nitrile Signal (The "Silent" Marker)

The nitrile stretch (


) is the most reliable diagnostic band because it appears in a region free from other organic absorptions.
  • Wavenumber:

    
    .
    
  • Intensity: Strong to Medium. The large dipole moment change during stretching (

    
    ) results in high IR intensity.[1]
    
  • Conjugation Effect: An aromatic pyrazole ring donates electron density into the

    
    -system, weakening the C≡N bond.
    
    • Aliphatic Nitrile:[2] ~2250 cm⁻¹[1]

    • Pyrazole-Conjugated Nitrile: ~2220 cm⁻¹[3]

B. The Amino Signal (The Doublet)

The primary amino group exhibits two distinct stretching modes due to mechanical coupling of the N-H bonds.

  • Stretching Region (

    
    ): 
    
    • Asymmetric Stretch (

      
      ):  Higher frequency (~3400-3500 cm⁻¹).
      
    • Symmetric Stretch (

      
      ):  Lower frequency (~3300-3350 cm⁻¹).
      
    • Visual Cue: Look for the "doublet" (two sharp peaks). If you see a single peak, it is likely a secondary amine or a hydrogen-bonded cluster.

  • Bending Region (

    
    ): 
    
    • Scissoring (

      
      ):  A medium-intensity band often overlapping with the pyrazole ring C=N stretch (~1590 cm⁻¹).
      
C. The Pyrazole Ring Signals[4][5][6][7]
  • C=N Stretch:

    
     (Often overlaps with NH bending).
    
  • Ring Breathing: ~1000 - 1100 cm⁻¹.

Comparative Analysis: FTIR vs. Alternatives

To ensure scientific integrity, one must acknowledge where FTIR excels and where it fails compared to Raman and NMR.

FeatureFTIR (ATR) Raman Spectroscopy ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H-NMR
Nitrile Detection Excellent. Strong dipole change. High sensitivity.Superior. C≡N is highly polarizable; Raman signal is massive.Poor. No protons on Nitrile. Indirect detection via

C (~115-120 ppm).
Amino Detection Good. Distinct doublet. Sensitive to H-bonding.[4]Weak. N-H bonds are less polarizable.Excellent. Integration gives proton count; shift indicates environment.
Water Interference High. Moisture obscures the NH region (3300 cm⁻¹).Low. Water is a weak Raman scatterer.[5][6]Variable. D₂O exchange confirms NH protons.
Sample Prep Minimal (Solid/Powder contact).None (Non-contact/Through-glass).High (Dissolution in deuterated solvent).

Expert Insight: If your pyrazole derivative is a salt or highly hygroscopic, the FTIR Amino region will be flooded by the O-H stretch of water. In this specific case, Raman is the preferred alternative for confirming the Nitrile, while NMR is required for the Amine.

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid-state drug analysis.

Step 1: Instrument Setup
  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hard crystalline pyrazoles).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving close NH peaks).

  • Scans: 32 (Screening) to 64 (Publication quality).

Step 2: Sample Preparation (The Critical Step)
  • Drying: Pyrazoles can form hydrates. Dry the sample in a vacuum oven at 40°C for 1 hour to remove surface water. Why? Surface water creates a broad O-H band at 3400 cm⁻¹ that masks the N-H doublet.

  • Contact: Clamp the sample down until the pressure gauge is in the "green" zone. Poor contact yields noisy spectra, particularly in the high-wavenumber (Amino) region.

Step 3: Acquisition & Validation
  • Run Background Scan (Air).

  • Run Sample Scan .

  • Internal Validation Check:

    • Check 2200-2400 cm⁻¹: Is the CO₂ doublet (2350 cm⁻¹) subtracted correctly?

    • Check 1800-2500 cm⁻¹: Is the baseline flat? (If not, clean crystal and re-clamp).

Logic & Visualization

Diagram 1: Spectral Assignment Decision Tree

This logic flow ensures you do not misidentify the Amino group as an Alcohol or Amide.

SpectralLogic Start Analyze Spectrum (3000 - 3500 cm⁻¹) CheckRegion Peaks present in 3300-3500 region? Start->CheckRegion ShapeCheck Analyze Peak Shape CheckRegion->ShapeCheck Yes CheckSilent Check Silent Region (2200 - 2260 cm⁻¹) CheckRegion->CheckSilent No (Go to next group) Doublet Sharp Doublet (Two distinct peaks) ShapeCheck->Doublet Singlet Single Peak ShapeCheck->Singlet Broad Broad/Rounded Band ShapeCheck->Broad PrimaryAmine CONFIRMED: Primary Amine (-NH₂) Doublet->PrimaryAmine SecAmine Likely Secondary Amine (-NH-R) Singlet->SecAmine OH_Group Likely Hydroxyl (-OH) or Wet Sample Broad->OH_Group PrimaryAmine->CheckSilent SecAmine->CheckSilent OH_Group->CheckSilent NitrilePeak Sharp Peak present? CheckSilent->NitrilePeak NitrileConfirmed CONFIRMED: Nitrile Group (-C≡N) NitrilePeak->NitrileConfirmed Yes (~2220 cm⁻¹) NoNitrile ABSENT: No Nitrile NitrilePeak->NoNitrile No

Figure 1: Decision logic for distinguishing Primary Amines from Secondary Amines/Hydroxyls and confirming Nitriles.

Diagram 2: Experimental Workflow (ATR-FTIR)

Workflow Sample Pyrazole Derivative (Solid) Dry Vacuum Dry (Remove H₂O) Sample->Dry Crucial Step Prep ATR Crystal Contact (High Pressure) Dry->Prep Scan Acquisition (4000-400 cm⁻¹) Prep->Scan Process Baseline Correction & CO₂ Removal Scan->Process Analyze Peak Picking: 1. 2220 (CN) 2. 3400 (NH₂) Process->Analyze

Figure 2: Step-by-step experimental workflow for minimizing environmental interference.

Data Interpretation Table

Use this table to benchmark your experimental results.

Functional GroupModeExpected Wavenumber (cm⁻¹)Description
Amino (-NH₂)

(Stretch)
3400 - 3500 Sharp, medium intensity.

(Stretch)
3300 - 3350 Sharp, medium intensity.

(Scissor)
1600 - 1650 Medium; may overlap with ring C=N.
Nitrile (-C≡N)

(Stretch)
2210 - 2250 Sharp, Variable Intensity. Lower freq indicates conjugation with pyrazole ring.
Pyrazole Ring

1580 - 1595 Characteristic heteroaromatic band.[7]
C-N (Exocyclic)

1250 - 1330 Strong band connecting amino group to ring.

References

  • Smith, B.C. (2019).[1] Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for general assignments).
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Keit Spectrometers. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and Spectroscopic Characterization of Halogenoaminopyrazoles. Available at: [Link]

Sources

Comparative

A Comparative Guide to 13C NMR Chemical Shifts for Pyrazole-4-carbonitrile Carbon Atoms

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 13C NMR in Pyrazole Chemistry In the realm of medicinal chemistry and drug development, pyrazole-containing compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 13C NMR in Pyrazole Chemistry

In the realm of medicinal chemistry and drug development, pyrazole-containing compounds are of paramount importance, exhibiting a wide array of biological activities. The precise structural elucidation of these heterocyclic scaffolds is fundamental to understanding their structure-activity relationships (SAR). Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing direct insight into the carbon framework of these molecules. This guide offers a comparative analysis of the 13C NMR chemical shifts for the carbon atoms of pyrazole-4-carbonitrile, a key building block in the synthesis of diverse bioactive molecules. By understanding the electronic environment of the C3, C4, C5, and nitrile carbons, researchers can accelerate the identification and characterization of novel pyrazole derivatives.

Comparative Analysis of 13C NMR Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy is highly sensitive to the electronic environment of the carbon atom. Factors such as hybridization, substituent effects (both electronic and steric), and solvent can significantly influence the resonance frequency. Below, we present a comparative analysis of the 13C NMR chemical shifts for the core carbon atoms of pyrazole-4-carbonitrile and its derivatives.

The Parent Scaffold: 1H-Pyrazole-4-carbonitrile

The 13C NMR spectrum of the parent 1H-pyrazole-4-carbonitrile serves as our baseline for comparison. The chemical shifts for the carbon atoms provide a reference point to understand the influence of various substituents.

Table 1: 13C NMR Chemical Shifts (ppm) for 1H-Pyrazole-4-carbonitrile

Carbon AtomChemical Shift (δ, ppm)
C3Data not explicitly found in search results
C4Data not explicitly found in search results
C5Data not explicitly found in search results
CNData not explicitly found in search results

Note: Specific experimental data for the parent 1H-pyrazole-4-carbonitrile was not found in the provided search results. The following sections will focus on the analysis of substituted derivatives for which data is available.

The Impact of Substituents on Chemical Shifts

The introduction of substituents onto the pyrazole ring dramatically alters the electron distribution and, consequently, the 13C NMR chemical shifts. This section explores these effects through a comparison of various substituted pyrazole-4-carbonitrile derivatives.

Table 2: Comparative 13C NMR Chemical Shifts (ppm) of Substituted Pyrazole-4-carbonitriles in CDCl₃

CompoundC3C4C5CNReference
1,3,5-triphenyl-1H-pyrazole-4-carbonitrile153.591.6149.5115.2[1]
5-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile152.793.6148.2114.7[1]
5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile152.991.6141.4114.1[1]
1-(4-isopropylphenyl)-3,5-diphenyl-1H-pyrazole-4-carbonitrile153.491.3149.3115.4[1]
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (in DMSO-d₆)145.8112.5-119.2[2]
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile153.1-142.4120.3[3]

Analysis of Trends:

  • C3 and C5 Carbons: In the heavily substituted phenyl derivatives, the C3 and C5 carbons resonate at significantly downfield shifts (around 148-154 ppm).[1] This is attributed to their direct attachment to the electronegative nitrogen atoms of the pyrazole ring and the electronic effects of the substituents. The presence of an amino group at C5, as seen in 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, appears to shift the C3 resonance upfield to 145.8 ppm, likely due to the electron-donating nature of the amino group.[2]

  • C4 Carbon: The C4 carbon, to which the carbonitrile group is attached, consistently appears at a remarkably upfield position (around 91-94 ppm) in the phenyl-substituted examples.[1] This is a characteristic feature and can be a key diagnostic signal for 4-cyanopyrazoles. The introduction of an amino group at the adjacent C5 position in 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile causes a significant downfield shift of the C4 carbon to 112.5 ppm.[2]

  • Nitrile Carbon (CN): The nitrile carbon typically resonates in the range of 114-120 ppm.[1][2][3] Its chemical shift is influenced by the overall electronic environment of the pyrazole ring.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following is a generalized, field-proven protocol for the analysis of pyrazole-4-carbonitrile derivatives.

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. Higher concentrations may be necessary for less sensitive nuclei or for two-dimensional experiments.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening and artifacts in the spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

II. NMR Data Acquisition

The following steps outline a typical data acquisition procedure on a modern NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will typically perform automatic locking onto the deuterium signal of the solvent and shimming to optimize the magnetic field homogeneity.

  • 1D Proton Spectrum: It is good practice to acquire a quick 1D proton (¹H) NMR spectrum first. This allows for a rapid assessment of sample purity and concentration.

  • 13C NMR Experiment Setup:

    • Select a standard proton-decoupled 13C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to encompass the expected range of chemical shifts for pyrazole derivatives (typically 0 to 200 ppm).

    • The number of scans (NS) will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often sufficient.

    • A relaxation delay (d1) of 1-2 seconds is generally adequate for qualitative spectra.

  • Data Processing:

    • After data acquisition, perform a Fourier transform (FT) to convert the free induction decay (FID) into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the solvent peak or the internal standard (TMS at 0.0 ppm). For example, the central peak of the CDCl₃ triplet is referenced to 77.16 ppm.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

Visualizing the Workflow and Structure

To aid in understanding, the following diagrams illustrate the structure of pyrazole-4-carbonitrile and the experimental workflow for its 13C NMR analysis.

Caption: Molecular structure of pyrazole-4-carbonitrile with key carbon atoms labeled.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (20-50 mg in 0.6 mL solvent) filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument Insert Sample & Lock/Shim transfer->instrument proton_spec Acquire ¹H Spectrum instrument->proton_spec carbon_spec Acquire ¹³C Spectrum (Proton Decoupled) proton_spec->carbon_spec ft Fourier Transform carbon_spec->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference baseline Baseline Correction reference->baseline

Caption: Experimental workflow for 13C NMR analysis of pyrazole-4-carbonitrile derivatives.

Conclusion

This guide provides a comparative overview of the 13C NMR chemical shifts for pyrazole-4-carbonitrile derivatives, highlighting the influence of substituents on the electronic environment of the pyrazole core. The characteristic upfield shift of the C4 carbon and the downfield positions of C3 and C5 serve as valuable diagnostic markers for structural elucidation. Adherence to the outlined experimental protocol will enable researchers to acquire high-quality, reproducible 13C NMR data, thereby facilitating the rapid and accurate characterization of novel pyrazole-based compounds in their drug discovery endeavors.

References

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica, 7(8), 126-133. (2015). Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. Retrieved from [Link]

Sources

Validation

X-ray crystallographic data for 3,5-diamino-pyrazole-4-carbonitrile derivatives

An In-Depth Guide to the X-ray Crystallographic Analysis of 3,5-Diamino-pyrazole-4-carbonitrile Derivatives for Structure-Based Drug Design Introduction: The Significance of the 3,5-Diamino-pyrazole Scaffold The 3,5-diam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 3,5-Diamino-pyrazole-4-carbonitrile Derivatives for Structure-Based Drug Design

Introduction: The Significance of the 3,5-Diamino-pyrazole Scaffold

The 3,5-diamino-pyrazole-4-carbonitrile core is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid structure, combined with strategically positioned hydrogen bond donors (the two amino groups) and an acceptor (the nitrile group), allows for potent and selective interactions with the hinge region of many protein kinases. Understanding the precise three-dimensional arrangement of these molecules, both in isolation and when bound to their biological targets, is paramount for effective structure-based drug design. X-ray crystallography provides this critical atomic-level insight, revealing the subtle conformational preferences, intermolecular interactions, and packing arrangements that govern both the physicochemical properties of the solid state and the pharmacodynamics of the active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the X-ray crystallographic data for several 3,5-diamino-pyrazole-4-carbonitrile derivatives. It offers insights into their structural features, details protocols for obtaining high-quality crystals, and illustrates the practical application of this data in drug development.

Comparative Analysis of Crystal Structures

The solid-state structure of pyrazole derivatives is often dominated by a network of intermolecular hydrogen bonds, which significantly influences their physical properties like melting point and solubility. The primary interactions typically involve the amino groups acting as hydrogen bond donors and the pyrazole ring nitrogen or the nitrile group acting as acceptors.

A comparative look at the crystallographic data of different derivatives reveals common patterns and unique features driven by their respective substituents. For instance, the introduction of different aryl groups at the N1 position of the pyrazole ring can lead to significant variations in crystal packing, often driven by π-π stacking interactions in addition to the foundational hydrogen bonding network.

Table 1: Comparative Crystallographic Data for Representative 3,5-Diamino-pyrazole-4-carbonitrile Derivatives

Compound/CSD RefcodeFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
OFUYEA C₁₈H₁₄N₆MonoclinicP2₁/nN-H···N (nitrile), N-H···N (pyrazole)
BEHGUJ C₁₉H₁₇N₇OMonoclinicP2₁/cN-H···N (nitrile), N-H···O (morpholine)
ZIVJIB C₂₀H₁₉N₇OMonoclinicP2₁/nN-H···N (nitrile), N-H···O (methoxy)

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publications.

Key Supramolecular Interactions: A Closer Look

The crystal packing of these derivatives is typically governed by a combination of hydrogen bonding and, where applicable, π-π stacking. Understanding these interactions is crucial for predicting and potentially engineering the solid-state properties of new analogues.

G cluster_hbonds Hydrogen Bonding Network cluster_pi_stacking π-π Stacking Mol_A Molecule A Mol_B Molecule B Mol_A->Mol_B N-H···N(nitrile) Mol_B->Mol_A N-H···N(pyrazole) Mol_C Molecule C Mol_B->Mol_C N-H···N(nitrile) Aryl_A Aryl Ring (Mol A) Aryl_B Aryl Ring (Mol B) Aryl_A->Aryl_B Face-to-Face ~3.9 Å caption Key intermolecular interactions in pyrazole derivatives.

Caption: Key intermolecular interactions in pyrazole derivatives.

In the crystal structure of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds, forming chains that run parallel to the[1] axis.[2] These chains feature alternating R22(6) and R22(12) ring motifs.[2] Furthermore, the stability of the crystal structure is enhanced by N—H···π(phenyl) interactions and weak face-to-face π–π stacking interactions, with a centroid–centroid distance of approximately 3.8890 Å between pyrazole and phenyl rings.[2] This demonstrates the complexity of forces at play, where both strong hydrogen bonds and weaker van der Waals forces collaboratively define the final solid-state architecture.

Experimental Protocol: Obtaining Diffraction-Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. For 3,5-diamino-pyrazole-4-carbonitrile derivatives, which are often poorly soluble in common organic solvents, a systematic approach is required. The following protocol provides a robust starting point.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal for slow crystallization upon cooling. For pyrazole derivatives, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often required for initial dissolution, while a less polar co-solvent (e.g., ethanol, methanol, or water) is used as an anti-solvent to induce precipitation/crystallization.

  • Slow Evaporation vs. Vapor Diffusion: Slow evaporation is a simple and effective technique for compounds that are reasonably soluble. However, for sparingly soluble compounds or those that tend to form amorphous solids, vapor diffusion provides finer control over the rate of supersaturation, often yielding higher quality crystals. The anti-solvent (precipitant) slowly diffuses into the solvent containing the compound, gradually decreasing its solubility.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Preparation of the Saturated Solution:

    • Dissolve 5-10 mg of the purified pyrazole derivative in the minimum amount of a primary solvent (e.g., DMF or DMSO) in a small vial (e.g., a 2 mL glass vial). Gentle heating (40-50 °C) may be necessary to achieve full dissolution.

    • Expert Insight: Ensure the solution is fully dissolved and free of any particulate matter. Filter the warm solution through a small cotton plug in a pipette if necessary. Undissolved material can act as nucleation sites, leading to the rapid formation of many small, unusable crystals.

  • Setting up the Crystallization Chamber:

    • Place the open vial containing the compound solution inside a larger, sealable jar (e.g., a 20 mL scintillation vial or a small beaker).

    • Add 2-3 mL of an anti-solvent (e.g., ethanol, water, or diethyl ether) to the bottom of the larger jar, ensuring the level is well below the top of the inner vial.

    • Expert Insight: The choice of anti-solvent is crucial. A highly volatile anti-solvent like diethyl ether will diffuse faster, leading to more rapid crystal growth, which can sometimes be detrimental to quality. Water or ethanol provides a slower, more controlled diffusion rate.

  • Incubation:

    • Seal the outer jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

    • Monitor the setup daily for signs of crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully open the chamber.

    • Use a cryoloop or a fine pipette to gently remove the crystals from the mother liquor.

    • Quickly wick away excess solvent with the edge of a filter paper and immediately mount the crystal on the goniometer of the diffractometer for analysis.

Sources

Comparative

A Comparative Guide to the Bioactivity of N-Substituted Pyrazole-4-Carbonitriles: Phenyl versus Ethyl Analogs

Introduction: The Pyrazole-4-Carbonitrile Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-4-Carbonitrile Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5][6] The introduction of a carbonitrile group at the 4-position of the pyrazole ring often enhances the biological potential of the resulting molecule. The nitrile functionality can participate in crucial hydrogen bonding interactions with biological targets and serves as a valuable synthetic handle for further molecular elaboration.

A critical determinant of the bioactivity of pyrazole-4-carbonitrile derivatives is the nature of the substituent at the N1-position of the pyrazole ring. This substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, thereby modulating its interaction with target biomolecules. This guide provides a comparative overview of the bioactivity of two key classes of N-substituted pyrazole-4-carbonitriles: those bearing an N-phenyl group and those with an N-ethyl substituent. While direct comparative studies are notably scarce in the current literature, this guide will synthesize available data on each class and present a framework for future head-to-head investigations.

The Influence of the N-Substituent: A Structural Perspective

The choice between an N-phenyl and an N-ethyl substituent introduces significant structural and electronic differences in the pyrazole-4-carbonitrile scaffold. The N-phenyl group, being a bulky aromatic system, can engage in π-π stacking and hydrophobic interactions with target proteins. Its electronic properties can be readily modulated through substitution on the phenyl ring. In contrast, the N-ethyl group is a smaller, flexible alkyl substituent that primarily influences the molecule's lipophilicity and steric bulk in a different manner. Understanding how these distinct features translate into differential bioactivity is a key objective for medicinal chemists.

Bioactivity Profile of N-Phenyl Pyrazole-4-Carbonitriles

The N-phenyl pyrazole-4-carbonitrile scaffold has been investigated for various therapeutic applications, with a significant focus on antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have highlighted the potential of N-phenyl pyrazole-4-carbonitriles as antimicrobial agents. For instance, novel pyrazole derivatives with an N-phenyl substituent have demonstrated interesting antimicrobial properties.[7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the N-phenyl group is often crucial for establishing effective interactions within the active sites of microbial target proteins.

Anticancer Activity

N-phenylpyrazole derivatives have been a subject of interest in the development of novel anticancer agents.[8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. The N-phenyl group can play a pivotal role in anchoring the inhibitor within the ATP-binding pocket of these enzymes.

Bioactivity Profile of N-Ethyl Pyrazole-4-Carbonitriles: An Area Ripe for Exploration

In contrast to their N-phenyl counterparts, there is a noticeable lack of extensive research specifically detailing the bioactivity of N-ethyl pyrazole-4-carbonitriles. However, studies on other N-ethyl pyrazole derivatives provide valuable insights into their potential therapeutic applications. For example, certain N-ethyl substituted pyrazole-containing heterocycles have shown promising antimicrobial and anticancer activities.[10] One study highlighted that 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine exhibited high antiproliferative activity against several cancer cell lines.[10] Another recent preprint described novel ethyl pyrazole derivatives with anticancer and anti-inflammatory effects, although these were not 4-carbonitrile derivatives.[11]

The smaller, more flexible N-ethyl group may offer advantages in terms of solubility and bioavailability compared to the bulkier N-phenyl group. This could translate to improved pharmacokinetic profiles, a critical aspect of drug development. The absence of direct comparative studies between N-ethyl and N-phenyl pyrazole-4-carbonitriles represents a significant research gap and a compelling opportunity for further investigation.

Comparative Bioactivity Data: A Call for Direct Experimental Evidence

A direct, objective comparison of the bioactivity of N-ethyl versus N-phenyl pyrazole-4-carbonitriles is hampered by the lack of studies that have synthesized and tested both series of compounds under identical experimental conditions. To facilitate such a comparison, the following tables outline the type of data that needs to be generated.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

Compound IDN-SubstituentTarget MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
PZC-Et-01 N-EthylStaphylococcus aureusData Needed
PZC-Ph-01 N-PhenylStaphylococcus aureusData Needed
PZC-Et-02 N-EthylEscherichia coliData Needed
PZC-Ph-02 N-PhenylEscherichia coliData Needed
PZC-Et-03 N-EthylCandida albicansData Needed
PZC-Ph-03 N-PhenylCandida albicansData Needed

Table 2: Comparative Anticancer Activity (Hypothetical Data)

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)
PZC-Et-01 N-EthylMCF-7 (Breast)Data Needed
PZC-Ph-01 N-PhenylMCF-7 (Breast)Data Needed
PZC-Et-02 N-EthylA549 (Lung)Data Needed
PZC-Ph-02 N-PhenylA549 (Lung)Data Needed
PZC-Et-03 N-EthylHCT116 (Colon)Data Needed
PZC-Ph-03 N-PhenylHCT116 (Colon)Data Needed

Experimental Protocols for a Comparative Study

To address the current knowledge gap, the following experimental workflows are proposed.

Synthesis of N-Substituted Pyrazole-4-Carbonitriles

A general and efficient method for the synthesis of N-substituted pyrazole-4-carbonitriles involves a multi-component reaction.

Synthesis_Workflow A Aromatic/Aliphatic Aldehyde F Reaction Mixture A->F B Malononitrile B->F C Ethylhydrazine or Phenylhydrazine C->F D Solvent (e.g., Ethanol) D->F E Catalyst (e.g., Piperidine) E->F G Reflux F->G H Crude Product G->H I Purification (Recrystallization/Chromatography) H->I J N-Ethyl/N-Phenyl Pyrazole-4-Carbonitrile I->J

Caption: General workflow for the synthesis of N-substituted pyrazole-4-carbonitriles.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aldehyde (1 mmol), malononitrile (1 mmol), and either ethylhydrazine or phenylhydrazine (1 mmol) in a suitable solvent such as ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired N-substituted pyrazole-4-carbonitrile.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antimicrobial_Assay A Prepare stock solutions of test compounds B Serially dilute compounds in a 96-well plate A->B C Inoculate wells with a standardized microbial suspension B->C D Incubate at 37°C for 24 hours C->D E Add resazurin or measure optical density D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Anticancer_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ (concentration for 50% inhibition) G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-ethyl and N-phenyl pyrazole-4-carbonitrile derivatives and incubate for another 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The pyrazole-4-carbonitrile scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While N-phenyl derivatives have received considerable attention, showcasing promising antimicrobial and anticancer activities, the bioactivity of their N-ethyl counterparts is significantly underexplored. The structural and physicochemical differences between the N-phenyl and N-ethyl substituents strongly suggest that they are likely to exhibit distinct biological profiles.

This guide highlights a critical gap in the current medicinal chemistry literature and provides a clear and actionable framework for researchers to conduct direct, comparative studies. By systematically synthesizing and evaluating both N-ethyl and N-phenyl pyrazole-4-carbonitrile analogs using standardized protocols, the scientific community can gain a deeper understanding of the structure-activity relationships governing their bioactivity. Such studies are essential for the rational design of next-generation pyrazole-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. SSRN Electronic Journal. Available at: [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. B. A. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega, 5(17), 9897–9906. Available at: [Link]

  • Al-shareefi, A. H. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 373-381. Available at: [Link]

  • Al-Zahrani, F. A. M., et al. (2018). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Jitan, S. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-292. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega. Available at: [Link]

  • Bieliauskas, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Semantic Scholar. Available at: [Link]

  • Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s489-s501. Available at: [Link]

  • Hafez, H. N., et al. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Oriental Journal of Chemistry. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

  • Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus. (2018). PubMed. Available at: [Link]

  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2012). PubMed. Available at: [Link]

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (2013). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2011). ResearchGate. Available at: [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Characteristics of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

This guide details the UV-Vis spectral properties of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic intermediate used in the synthesis of pyrazolo[1,5-a]pyrimidines, azo dyes, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis spectral properties of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic intermediate used in the synthesis of pyrazolo[1,5-a]pyrimidines, azo dyes, and pharmaceutical scaffolds.

Executive Summary & Compound Significance

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile represents a classic "push-pull" electronic system within a five-membered heterocyclic ring. Unlike simple pyrazoles, the presence of two electron-donating amino groups (


) at positions 3 and 5, opposed by a strong electron-withdrawing nitrile group (

) at position 4, creates a unique dipolor resonance structure.

For researchers, this compound serves as a spectroscopic benchmark for N-alkylated aminopyrazoles. Its UV-Vis profile is distinct from its N-unsubstituted parent (which suffers from tautomeric ambiguity) and its aryl-substituted analogs (which exhibit extensive conjugation).

Key Application Domains:

  • Drug Discovery: Precursor for Zaleplon-like sedative/hypnotic analogs and ATP-competitive kinase inhibitors.

  • Dye Chemistry: Coupling component for azo dyes where the 1-ethyl group modulates solubility and shade.

  • Materials Science: Building block for energetic materials (when nitrated) and high-nitrogen heterocycles.[1]

Technical Deep Dive: The Spectral Profile

Electronic Transitions

The UV absorption of this molecule is governed by two primary transitions:

  • 
     Transition (High Energy):  Occurs within the pyrazole ring system. The conjugation of the ethyl-substituted nitrogen lone pair with the ring 
    
    
    
    -system contributes to this band.
  • Intramolecular Charge Transfer (ICT): A lower energy transition involving the transfer of electron density from the exocyclic amino groups (donors) to the nitrile group (acceptor).

Predicted Absorption Maxima ( )

Based on structural analogs (e.g., 4-amino-3,5-dicyanopyrazole) and solvatochromic data of similar aminopyrazoles, the characteristic spectral profile in polar solvents (Methanol/Ethanol) is:

Band TypeWavelength Range (

)
Molar Absorptivity (

)
Origin
Primary Band 235 – 248 nm High (

)
Core Pyrazole

Secondary Band 275 – 295 nm Moderate (

)
ICT / Conjugated

Note: The compound is typically colorless to pale buff. Absorption extending beyond 400 nm (visible region) indicates impurities, such as oxidation products (azo dimers) or residual starting materials.

Solvatochromism[2][3]
  • Polar Protic Solvents (MeOH, EtOH): Stabilize the polar excited state of the ICT band, causing a red shift (bathochromic) .

  • Non-Polar Solvents (Hexane, Dioxane): Result in a blue shift (hypsochromic) and often a loss of fine structure in the secondary band.

  • Acidic Media: Protonation of the amino groups destroys the donor capability, collapsing the ICT band and significantly blue-shifting the spectrum (often < 220 nm).

Comparative Analysis: Performance Against Alternatives

This section compares the target compound against its closest structural analogs to assist in selection for synthesis or analysis.

Table 1: Spectral & Physical Comparison
FeatureTarget: 1-Ethyl Derivative Alternative A: N-Unsubstituted (Parent) Alternative B: 1-Phenyl Derivative
Structure 1-Ethyl-3,5-diamino...3,5-Diamino-1H-pyrazole...[1][2][3]1-Phenyl-3,5-diamino...

(Primary)
~242 nm ~238 nm~255 nm

(Secondary)
~285 nm ~275 nm (Broad)~310 nm
Spectral Stability High (Locked tautomer)Low (Mixture of 3-amino/5-amino tautomers)High (Extended conjugation)
Solubility (MeOH) ExcellentModerateGood
Solubility (Water) ModerateGoodPoor
Use Case Precise synthesis (Regiospecific)General precursor (Ambiguous reactivity)Dyes/Pigments (Red-shifted)
Why Choose the 1-Ethyl Derivative?
  • Tautomeric Control: The N-ethyl group "locks" the pyrazole into a fixed structure, eliminating the 3-amino/5-amino tautomerism seen in the parent compound. This results in sharper, more reproducible UV peaks, crucial for quantitative HPLC-UV analysis.

  • Solubility Balance: Unlike the phenyl derivative, the ethyl group maintains sufficient lipophilicity for organic synthesis without rendering the compound insoluble in polar reaction media.

Experimental Protocol: Validated Characterization Workflow

Objective: To accurately determine the


 and calculate the Molar Extinction Coefficient (

).
Reagents & Equipment[2]
  • Analyte: 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile (>98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Avoid Acetone (cutoff 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 1.5 mg of the compound into a 100 mL volumetric flask.

    • Dissolve in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

    • Concentration (

      
      ):
      
      
      
      (approx.
      
      
      ).
  • Dilution Series (Self-Validation Step):

    • Prepare three dilutions from stock:

      • D1: 1:10 dilution (

        
        )
        
      • D2: 1:5 dilution (

        
        )
        
      • D3: 1:2 dilution (

        
        )
        
    • Why? Linearity across these points confirms Beer-Lambert Law adherence and rules out aggregation.

  • Baseline Correction:

    • Fill both cuvettes with pure Methanol.

    • Run a "Baseline/Autozero" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with D1 . Scan 200–400 nm.

    • Repeat for D2 and D3 .

  • Data Analysis:

    • Identify

      
      .[3][4][5][6]
      
    • Calculate

      
       using 
      
      
      
      .
    • Acceptance Criteria: The calculated

      
       should be consistent (within 
      
      
      
      ) across all three dilutions.

Visualizing the Characterization Logic

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the critical decision points that ensure data integrity.

UV_Characterization_Workflow Synthesis Synthesis (N-Alkylation) Purification Purification (Recrystallization) Synthesis->Purification Crude Product PurityCheck Purity Check (TLC/LC-MS) Purification->PurityCheck Crystals PurityCheck->Purification <98% (Recycle) SamplePrep Sample Prep (MeOH Solvation) PurityCheck->SamplePrep >98% Pure UV_Scan UV-Vis Scan (200-400 nm) SamplePrep->UV_Scan Dilution Series Data_Analysis Data Analysis (Beer-Lambert Plot) UV_Scan->Data_Analysis Absorbance Data Data_Analysis->UV_Scan Non-Linear (Aggregation)

Caption: Workflow for validating spectral properties. Feedback loops (dashed lines) ensure only high-purity, non-aggregated samples define the standard.

References

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401. Link

  • Faria, R. M., et al. (2015). Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. University of Minho / ResearchGate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9793703, 3,5-Diamino-1H-pyrazole-4-carbonitrile. PubChem. Link

  • Rehman, A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Biointerface Research in Applied Chemistry. Link

  • Faure, R., et al. (1989). Tautomerism in 3(5)-aminopyrazoles: A spectroscopic study. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

This document provides essential procedural guidance for the safe and compliant disposal of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile. As a niche heterocyclic compound, specific safety and disposal data are not exte...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile. As a niche heterocyclic compound, specific safety and disposal data are not extensively published. Therefore, this guide is synthesized from foundational principles of chemical safety, United States Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations, and data from structurally analogous pyrazole and nitrile compounds. The core directive is to always treat this compound as hazardous chemical waste.

Hazard Assessment and Core Disposal Principle

Core Principle: Based on this hazard profile, 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile must be managed as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[3][4][5] Improper disposal can lead to environmental contamination and poses a significant safety risk.[3][6]

Regulatory Framework: Adherence to National Standards

The disposal procedures outlined below are designed to comply with the key regulations governing hazardous waste in a laboratory setting:

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the framework for the proper management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[4] This includes guidelines for waste characterization, labeling, and storage.

  • OSHA 29 CFR 1910.1200 & 1910.1450: These OSHA standards, the Hazard Communication Standard and "Occupational exposure to hazardous chemicals in laboratories" (the "Lab Standard"), mandate that laboratory personnel are informed about the hazards of the chemicals they handle and that proper safety procedures, including waste disposal, are in place.[7]

  • OSHA 29 CFR 1910.120 (HAZWOPER): The Hazardous Waste Operations and Emergency Response standard provides guidelines for handling hazardous substances, including protocols for emergency spills and cleanup operations.[7][8][9]

Standard Operating Procedure for Disposal

This step-by-step protocol ensures the safe handling and compliant disposal of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile waste.

Step 1: Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] The required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA regulation 29 CFR 1910.133.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat. For larger quantities, a chemically resistant apron may be necessary.

Step 2: Waste Characterization and Segregation

All waste containing 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous chemical waste.[3][5]

Crucially, this waste stream must be segregated from incompatible materials to prevent dangerous chemical reactions. [10]

  • Do NOT mix with: Strong oxidizing agents or strong acids.[1][2]

  • Refer to chemical compatibility databases for further guidance on segregation from other waste streams.[11][12]

Step 3: Proper Containerization

The choice of container is critical to prevent leaks and ensure safety.

  • Container Requirements: Use only containers that are in good condition, free of leaks, and have a secure, screw-top lid.[4][10]

  • Material Compatibility: The container must be made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for this type of organic solid or solution.[13]

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

Step 4: Mandatory Labeling

Proper labeling is a key EPA requirement and is essential for safety.[14]

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[5]

  • The label must clearly state:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile" .

    • An accurate list of all constituents in the container, including solvents and their approximate percentages.[5]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 5: Accumulation and Storage

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][14]

  • The container must be kept closed at all times, except when adding waste.[10]

  • The SAA should be a secure, secondary containment tray to contain any potential leaks.

  • Store the waste away from heat, sources of ignition, and incompatible chemicals.[3]

Step 6: Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of the waste.

  • Once the waste container is full (or has been in the SAA for the maximum allowable time, often up to one year for partially filled containers), arrange for pickup through your institution's EHS office.[10][15]

  • EHS will then manage the waste for disposal via a licensed hazardous waste disposal contractor, which typically involves high-temperature incineration at a permitted facility.[16]

Emergency Procedures: Spill Management

In the event of a small spill, follow these immediate steps:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Carefully sweep or scoop the absorbed material into a designated waste container.

  • Label the container as "Hazardous Waste: Spill Debris containing 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile" and dispose of it according to the protocol above.[3][17]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[18]

Prohibited Practices and Chemical Inactivation

  • Drain Disposal: Never pour this chemical down the sink. Pyrazoles can be persistent in the environment and harmful to aquatic life.[6][15]

  • Solid Waste Disposal: Do not place this chemical or its empty containers in the regular trash. Unrinsed containers are still considered hazardous waste.[5]

  • Chemical Inactivation: Do not attempt to neutralize or chemically treat this waste in the laboratory. While nitriles can be hydrolyzed by strong acids or bases, these reactions can be slow, incomplete, and produce other hazardous byproducts or release ammonia gas, creating additional disposal challenges and safety risks.[19][20] All waste treatment must be handled by licensed professionals.

Data and Workflow Summary

Table 1: Key Safety and Disposal Information
ParameterGuidelineSource(s)
Hazard Classification Hazardous Waste. Treat as toxic and irritant based on analogous compounds.[1][2]
Required PPE Nitrile gloves, chemical safety goggles, lab coat.[1][17]
Incompatible Materials Strong oxidizing agents, strong acids.[1][2]
Container Material High-Density Polyethylene (HDPE) or other compatible plastic/glass.[10][13]
Primary Disposal Route Licensed hazardous waste contractor via institutional EHS office.[15][16]
Prohibited Disposal Sink drain, regular trash.[3][4]
Diagram 1: Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile.

G cluster_prep Preparation & Generation cluster_handling Handling & Accumulation cluster_disposal Final Disposition gen_waste Waste Generated (Pure solid, solution, or contaminated material) wear_ppe Step 1: Don Appropriate PPE gen_waste->wear_ppe spill Spill Occurs char_waste Step 2: Characterize as Hazardous Waste & Segregate wear_ppe->char_waste container Step 3: Place in Compatible, Leak-Proof Container char_waste->container label_cont Step 4: Label Container 'Hazardous Waste' & Contents container->label_cont store_saa Step 5: Store in Designated Satellite Accumulation Area (SAA) label_cont->store_saa cont_full Is Container Full or Storage Time Limit Reached? store_saa->cont_full cont_full->store_saa No contact_ehs Step 6: Arrange Pickup with EHS Office cont_full->contact_ehs Yes disposal Disposal via Licensed Contractor (Incineration) contact_ehs->disposal spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->container Collect spill debris as hazardous waste

Caption: Disposal workflow for 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Semantic Scholar. (2021, November 19).
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  • PMC. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • MDPI. (2023, September 5).
  • ResearchGate. (2026, January 29). Thermal Decomposition of Nitropyrazoles.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Beijing Institute of Technology. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • Thermo Fisher Scientific. (2011, February 10).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
  • (2019, June 15). Laboratory Waste Management: The New Regulations.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3-Amino-4-pyrazolecarbonitrile.
  • Fisher Scientific. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chem Service. (2014, February 26).
  • MilliporeSigma. (2025, November 6).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • US EPA. (2025, March 28).
  • Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • (2025, July 22).
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • ChemicalBook. (2022, August 11).
  • ResearchGate. (2016, January 15).
  • MDPI. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid.
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  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.
  • PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
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